6-Aminomethyl-4H-benzo[1,4]oxazin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(aminomethyl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,4-5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJYZZOVAXLABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Benzo 1 2 Oxazin 3 One Derivatives
Classical and Contemporary Synthetic Routes to the Benzonih.govnih.govoxazin-3-one Core
The construction of the benzo nih.govnih.govoxazin-3-one ring system can be achieved through several strategic bond formations. The most common approaches involve the formation of an ether linkage and an amide bond, typically in a sequential or concerted manner. These strategies have been refined over the years to improve yields, expand substrate scope, and incorporate principles of green chemistry.
Cyclocondensation Reactions
Cyclocondensation reactions represent one of the most fundamental and widely employed methods for the synthesis of the benzo nih.govnih.govoxazin-3-one core. These reactions typically involve the intramolecular cyclization of a pre-functionalized aromatic precursor, leading to the formation of the heterocyclic ring.
Anthranilic acid and its derivatives are versatile starting materials for the synthesis of various nitrogen-containing heterocycles, including benzo nih.govnih.govoxazin-3-ones. A common strategy involves the N-acylation of anthranilic acid, followed by an intramolecular cyclization.
For instance, the reaction of anthranilic acid with α-haloacetyl halides can proceed via initial N-acylation, followed by an intramolecular Williamson ether synthesis-type cyclization to afford the benzo nih.govnih.govoxazin-3-one ring. The reaction conditions, such as the choice of base and solvent, are crucial for directing the reaction towards the desired product and minimizing side reactions.
A variety of acylating agents can be employed, leading to a diverse range of substituents on the heterocyclic core. The following table summarizes some examples of this approach:
| Starting Anthranilic Acid Derivative | Acylating Agent | Product | Reference |
| Anthranilic acid | Chloroacetyl chloride | 4H-Benzo nih.govnih.govoxazin-3-one | uomosul.edu.iq |
| 5-Nitroanthranilic acid | Bromoacetyl bromide | 6-Nitro-4H-benzo nih.govnih.govoxazin-3-one | N/A |
| Methyl anthranilate | Chloroacetyl chloride | Methyl 2-(2-chloroacetamido)benzoate | N/A |
This table is illustrative and specific reaction conditions and yields are detailed in the cited literature.
An alternative and highly effective classical approach utilizes 2-aminophenols as the key starting material. This method involves the reaction of a 2-aminophenol (B121084) with a reagent that provides the two-carbon unit required to form the oxazinone ring. A widely used reagent for this purpose is chloroacetyl chloride. ijsr.net
The reaction proceeds through the initial N-acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization where the phenolic hydroxyl group displaces the chlorine atom. This intramolecular O-alkylation is typically promoted by a base.
Key steps in this synthesis include:
N-Acylation: The amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide, formed in the presence of a base, displaces the chloride to form the six-membered heterocyclic ring.
The versatility of this method allows for the synthesis of a wide array of substituted benzo nih.govnih.govoxazin-3-ones by starting with appropriately substituted 2-aminophenols.
| 2-Aminophenol Derivative | Reagent | Product | Reference |
| 2-Aminophenol | Chloroacetyl chloride | 4H-Benzo nih.govnih.govoxazin-3-one | ijsr.net |
| 4-Nitro-2-aminophenol | Bromoacetyl bromide | 7-Nitro-4H-benzo nih.govnih.govoxazin-3-one | N/A |
| 4-Methyl-2-aminophenol | Chloroacetyl chloride | 7-Methyl-4H-benzo nih.govnih.govoxazin-3-one | N/A |
This table provides representative examples; specific reaction conditions can be found in the relevant literature.
Multicomponent Reaction Strategies for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a powerful and efficient approach to complex molecules like benzo nih.govnih.govoxazin-3-ones. rsc.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries.
The Passerini reaction is a well-known MCR that involves an isocyanide, a carboxylic acid, and a carbonyl compound. wikipedia.org A modification of this reaction, the Passerini-Smiles reaction, has been successfully applied to the synthesis of benzoxazinones. nih.govresearchgate.net This strategy typically involves the reaction of an electron-poor phenol, an isocyanide, and an aldehyde. The resulting adduct can then undergo a Smiles rearrangement and subsequent cyclization to yield the benzoxazinone (B8607429) core. nih.govresearchgate.net
Another powerful MCR is the Ugi reaction , which typically involves an amine, a carboxylic acid, a carbonyl compound, and an isocyanide. rsc.org By carefully choosing starting materials with appropriate functional groups, the Ugi adduct can be designed to undergo a post-condensation cyclization to form the desired heterocyclic ring. For instance, using a 2-hydroxyphenylamine derivative as the amine component can lead to an Ugi product that, upon deprotection and cyclization, yields a benzo nih.govnih.govoxazin-3-one derivative.
| Multicomponent Reaction | Key Reactants | Intermediate | Product | Reference |
| Passerini-Smiles | o-Nitrophenol, Aldehyde, Isocyanide | α-Acyloxy amide adduct | Benzoxazinone | nih.govresearchgate.net |
| Ugi | 2-Hydroxyphenylamine, Carboxylic acid, Aldehyde, Isocyanide | Ugi adduct | Benzoxazinone | beilstein-journals.org |
This table highlights the general components of MCRs leading to benzoxazinones.
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic systems, offering mild reaction conditions, high efficiency, and novel bond-forming strategies. Palladium-catalyzed reactions have been particularly prominent in this area.
Palladium-catalyzed cyclization reactions provide an elegant route to the benzo nih.govnih.govoxazin-3-one core. These methods often involve the intramolecular coupling of appropriately functionalized precursors. For instance, a palladium catalyst can facilitate the intramolecular C-O bond formation between a phenolic hydroxyl group and a suitably positioned carbon atom.
CO-free carbonylative approaches represent a significant advancement in this field. These methods avoid the use of toxic and gaseous carbon monoxide by employing alternative carbonyl sources. For example, a palladium-catalyzed carbonylative cyclization of a 2-aminophenol with a chloroformate or a related reagent can directly lead to the formation of the benzoxazinone ring. This approach often proceeds under milder conditions and with greater functional group tolerance compared to traditional methods.
The general scheme for such a reaction can be depicted as:
Substituted 2-aminophenol + Carbonyl Source --(Pd catalyst, Ligand, Base)--> Substituted Benzo nih.govnih.govoxazin-3-one
The choice of the palladium catalyst, ligand, and base is critical for the success of these transformations, influencing both the yield and the selectivity of the reaction.
| Precursor Type | Carbonyl Source | Catalyst System | Product |
| 2-Halophenol and Amide | Mo(CO)6 | Pd(OAc)2, Xantphos | Benzoxazinone |
| 2-Aminophenol | Phenyl Chloroformate | Pd(PPh3)4 | Benzoxazinone |
This table illustrates the types of precursors and reagents used in palladium-catalyzed syntheses.
Copper-Catalyzed Decarboxylative Couplings
Copper-catalyzed reactions represent a significant strategy in the synthesis of benzoxazinone derivatives, offering mild and efficient routes to these heterocyclic systems. One notable approach is the copper-catalyzed decarboxylative coupling, which provides access to 2-substituted-4H-benzo[d] mdpi.commdpi.comoxazin-4-ones. nih.gov This method often involves the reaction of readily available starting materials like α-keto acids and anthranilic acids under mild conditions, proceeding through an amidation process. nih.gov
Another powerful copper-catalyzed method involves a tandem intramolecular C-N coupling and rearrangement sequence. This strategy has been successfully employed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives. The process is initiated by the copper(I)-mediated activation of a starting material, such as a substituted N-acyl-2-halobenzamide, followed by C-N coupling, rearrangement, and subsequent ring closure to yield the final benzoxazinone product. Optimization of reaction conditions has identified copper(I) iodide (CuI) as a particularly effective catalyst for this transformation.
Furthermore, a domino copper-catalyzed reaction of arylmethanamines with 2-iodobenzoic acids under tandem and ligand-free aerobic conditions has been developed to produce functionalized benzoxazine-4-ones. nih.gov This process demonstrates good tolerance for a variety of benzylamines, including those with bromo, chloro, nitro, and amino functional groups, affording the desired products in moderate yields. nih.gov
Table 1: Examples of Copper-Catalyzed Synthesis of Benzoxazinone Derivatives
| Catalyst | Reactants | Product Type | Yield |
|---|---|---|---|
| CuCl | α-keto acids, anthranilic acids | 2-substituted-4H-benzo[d] mdpi.commdpi.comoxazin-4-ones | Moderate to Good |
| CuI | Substituted N-acyl-2-halobenzamides | 4H-3,1-benzoxazin-4-one derivatives | High |
| Copper Catalyst (unspecified) | Arylmethanamines, 2-iodobenzoic acids | Functionalized benzoxazine-4-ones | 55-73% |
Gold-Catalyzed Cycloisomerization Procedures
Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild reaction conditions. Specifically, gold(I)-catalyzed cycloisomerization presents an efficient method for the construction of substituted 4H-benzo[d] mdpi.commdpi.comoxazines. researchgate.net This procedure typically starts from N-(2-alkynyl)aryl benzamides. The reaction proceeds via a chemoselective oxygen cyclization through a 6-exo-dig pathway, leading to the formation of the heterocyclic products in modest to good chemical yields. researchgate.net
A significant advantage of this gold-catalyzed approach is the mild reaction conditions, often at room temperature or slightly elevated temperatures (e.g., 30 °C), and the ability to perform the reaction without the need for an inert atmosphere. researchgate.net This contrasts with other metal-catalyzed procedures that often require harsher conditions. The methodology has been shown to tolerate a range of substituents. For instance, the synthesis of 4-benzyliden-2-aryl-4H-benzo[d] mdpi.commdpi.comoxazines has been successfully achieved with various aryl groups at the C-2 position, including methyl, phenyl, and methoxy-substituted phenyl rings. researchgate.net
Table 2: Substrate Scope in Gold(I)-Catalyzed Cycloisomerization
| Starting Material | Product | Yield |
|---|---|---|
| N-(2-alkynyl)aryl benzamide (B126) (with methyl group) | 4-benzyliden-2-methyl-4H-benzo[d] mdpi.commdpi.comoxazine (B8389632) | 90% |
| N-(2-alkynyl)aryl benzamide (with phenyl group) | 4-benzyliden-2-phenyl-4H-benzo[d] mdpi.commdpi.comoxazine | 61% |
| N-(2-alkynyl)aryl benzamide (with methoxy-phenyl group) | 4-benzyliden-2-(methoxy-phenyl)-4H-benzo[d] mdpi.commdpi.comoxazine | 46-51% |
Rhodium-Catalyzed Cascade Annulations
Rhodium catalysis offers sophisticated and atom-economical pathways for the synthesis of benzoxazinone cores through cascade annulation reactions. These methods often leverage C-H activation as a key step. For instance, a Rh(III)-catalyzed ortho-carbonylation of anilines and their derivatives, using carbon monoxide as a carbonyl source, has been reported for the one-pot synthesis of benzoxazin-4-ones. nih.gov This [3+2+1] cyclization is highly atom-economical. In this process, acetanilides can be generated in situ from anilines, which then direct the ortho-C-H carbonylation to form the benzoxazin-4-one product. nih.gov
These cascade reactions are characterized by their efficiency in building molecular complexity from relatively simple starting materials in a single operation. The development of such cascade strategies is a significant advancement in synthetic organic chemistry, providing rapid access to complex heterocyclic scaffolds.
Organocatalytic and Asymmetric Synthesis Approaches
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Organocatalysis and asymmetric catalysis have provided powerful tools for the enantioselective synthesis of benzoxazinone derivatives, leading to chiral molecules with high optical purity.
Phase-Transfer Catalysis in Enantioselective Synthesis of Benzomdpi.comnih.govoxazin-3-one Derivatives
Phase-transfer catalysis (PTC) is a valuable technique in organic synthesis, particularly for reactions involving immiscible phases. In the context of asymmetric synthesis, chiral phase-transfer catalysts are employed to control the stereochemical outcome of a reaction. The enantioselective synthesis of α-alkylserines has been achieved through the phase-transfer catalytic alkylation of a 2-phenyl-2-oxazoline-4-carbonylcamphorsultam, demonstrating the potential of this method for creating chiral centers with high diastereoselectivity. nih.gov While direct application to 6-Aminomethyl-4H-benzo mdpi.comnih.govoxazin-3-one is not explicitly detailed in the provided literature, the principles of asymmetric PTC are broadly applicable. Chiral Cinchona alkaloid-based catalysts, for example, have been successfully used in the enantioselective fluorination of 4-substituted pyrazolones, achieving high yields and excellent enantioselectivities. rsc.org These catalysts operate by forming a chiral ion pair with the substrate, which then reacts in a stereocontrolled manner. The development of bifunctional PTC catalysts, which incorporate hydrogen-bond donating groups, can further enhance enantioselectivity through multiple points of interaction with the substrate. unimi.it
Palladium-Organo Relay Catalysis
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and carbonylation reactions. The synthesis of benzoxazinones has been achieved through various palladium-catalyzed methods. For instance, a domino one-pot strategy for the synthesis of benzoxazinones involves a palladium-catalyzed acylation followed by a nucleophilic cyclocondensation. researchgate.net Another approach is the palladium-catalyzed aerobic oxidative coupling of anthranilic acids with isocyanides to produce 2-aminobenzoxazinones. nih.gov Furthermore, palladium-catalyzed carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source provides another route to substituted benzoxazinones. organic-chemistry.org
The concept of "relay catalysis" implies a sequential catalytic process where the product of one catalytic cycle becomes the substrate for a subsequent, distinct catalytic cycle, often involving a different type of catalyst (e.g., a metal catalyst and an organocatalyst). While the term "palladium-organo relay catalysis" is not explicitly detailed for benzoxazinone synthesis in the provided search results, the individual components of palladium catalysis and organocatalysis are well-established. A hypothetical relay process could involve a palladium-catalyzed cross-coupling to assemble a key intermediate, which is then subjected to an organocatalyzed asymmetric cyclization to form the chiral benzoxazinone ring.
Targeted Synthesis of 6-Aminomethyl-4H-benzomdpi.comnih.govoxazin-3-one and its Analogues
The synthesis of substituted benzoxazinones often starts from appropriately substituted anthranilic acids or 2-aminophenols. For the target compound, a potential starting material would be 5-amino-2-hydroxybenzoic acid or a related derivative where the aminomethyl group is already in place or can be introduced. A general and common method for the synthesis of benzoxazinones involves the reaction of an anthranilic acid with a suitable acyl chloride in the presence of a base like triethylamine. nih.gov
A plausible synthetic route could involve the following key steps:
Starting Material Selection: A suitable starting material would be a 2-aminophenol derivative with a substituent at the 5-position that can be converted to an aminomethyl group. For example, 5-nitro-2-aminophenol could be a viable starting point.
Cyclization: The 2-aminophenol derivative can undergo cyclization with an appropriate C2-synthon to form the oxazinone ring.
Functional Group Interconversion: The nitro group at the 6-position of the benzoxazinone ring can be reduced to an amino group.
Aminomethylation: The resulting 6-amino-4H-benzo mdpi.comnih.govoxazin-3-one could then be converted to the target 6-aminomethyl derivative through various established methods.
Alternatively, the synthesis of 2-(aminomethyl)anilines has been noted in the context of preparing related heterocyclic systems, suggesting that building blocks containing the aminomethyl functionality can be incorporated into cyclization reactions. mdpi.com The synthesis of various substituted benzoxazinone analogues, such as those with trifluoromethyl groups or those derived from N-benzoyl benzoxazinones, indicates the robustness of these synthetic strategies to a range of functional groups. nih.gov
The synthesis of 1-(carbamoylmethyl)-2-aryl-3,1-benzoxazines from 2-(N-substituted carbamoylmethylamino)benzyl alcohols demonstrates the construction of related benzoxazine (B1645224) structures with side chains containing nitrogen. researchgate.net This further supports the feasibility of incorporating an aminomethyl group into the benzoxazinone framework.
Strategies for Regioselective Introduction of the Aminomethyl Group at Position 6
Direct regioselective aminomethylation at the C6 position of an unsubstituted 4H-benzo nih.govnih.govoxazin-3-one is challenging due to the potential for multiple reactive sites on the benzene (B151609) ring. A more common and controllable approach involves a multi-step synthesis starting from a commercially available, appropriately substituted 2-aminophenol. This strategy builds the desired functionality into the precursor before the formation of the heterocyclic ring, thus ensuring the correct regiochemistry.
One such strategy involves the use of 4-nitro-2-aminophenol as a starting material. The nitro group can be carried through the cyclization sequence and then reduced to an amino group. Subsequent functional group manipulation can then yield the target aminomethyl group. An alternative precursor is 4-cyano-2-aminophenol, where the cyano group can be reduced to an aminomethyl group after the formation of the benzoxazinone ring.
Table 1: Proposed Synthetic Pathway for 6-Aminomethyl-4H-benzo nih.govnih.govoxazin-3-one from a Pre-functionalized Precursor
| Step | Reactant | Reagents and Conditions | Intermediate/Product |
| 1 | 4-Nitro-2-aminophenol | Chloroacetyl chloride, base (e.g., NaHCO₃) | 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide |
| 2 | 2-Chloro-N-(2-hydroxy-5-nitrophenyl)acetamide | Base (e.g., K₂CO₃, NaH) for intramolecular cyclization | 6-Nitro-4H-benzo nih.govnih.govoxazin-3-one |
| 3 | 6-Nitro-4H-benzo nih.govnih.govoxazin-3-one | Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) | 6-Amino-4H-benzo nih.govnih.govoxazin-3-one |
| 4 | 6-Amino-4H-benzo nih.govnih.govoxazin-3-one | Diazotization (NaNO₂, HCl) followed by Sandmeyer reaction (CuCN) | 6-Cyano-4H-benzo nih.govnih.govoxazin-3-one |
| 5 | 6-Cyano-4H-benzo nih.govnih.govoxazin-3-one | Reducing agent (e.g., LiAlH₄, H₂/Raney Ni) | 6-Aminomethyl-4H-benzo nih.govnih.govoxazin-3-one |
This table presents a conceptual synthetic route based on standard organic transformations.
Derivatization from Pre-functionalized Benzonih.govnih.govoxazin-3-ones (e.g., 6-Acetyl-2-methyl-4H-benzonih.govnih.govoxazin-3-one as an Intermediate)
An alternative to building the ring system from a functionalized precursor is the derivatization of an existing, pre-functionalized benzoxazinone. A key intermediate for this approach is a compound bearing a functional group at the 6-position that can be readily converted to an aminomethyl group. The acetyl group is an excellent candidate for such a transformation via reductive amination. The starting material, 6-Acetyl-2-methyl-4H-benzo nih.govnih.govoxazin-3-one, serves as a suitable scaffold for this purpose.
Reductive amination involves the reaction of the ketone with an amine (such as ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity.
Table 2: Reagents for Reductive Amination of 6-Acetyl-2-methyl-4H-benzo nih.govnih.govoxazin-3-one
| Reducing Agent | Amine Source | Typical Conditions |
| Sodium cyanoborohydride (NaBH₃CN) | Ammonia, Ammonium acetate | Methanol, pH control |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Ammonia, Ammonium acetate | Dichloroethane, Acetic acid |
| Catalytic Hydrogenation (H₂) | Ammonia | Raney Nickel or Palladium on Carbon catalyst, high pressure |
| Borane-pyridine complex | Ammonia | Methanol |
This table outlines common reagent systems for the reductive amination of ketones.
Elucidation of Reaction Mechanisms
The formation of the benzo nih.govnih.govoxazin-3-one ring system can proceed through several distinct mechanistic pathways, depending on the starting materials and reaction conditions employed.
Nucleophilic Acyl Substitution Mechanisms in Benzonih.govnih.govoxazin-3-one Formation
The construction of the lactam portion of the benzo nih.govnih.govoxazin-3-one ring often involves a nucleophilic acyl substitution reaction. A common synthetic route starts with a 2-aminophenol derivative and an acylating agent, such as an α-haloacetyl halide (e.g., chloroacetyl chloride).
The mechanism proceeds as follows:
N-Acylation: The amino group of the 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
Proton Transfer: A final deprotonation step, often facilitated by a mild base, yields the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate.
This sequence is a classic example of a nucleophilic acyl substitution, which is fundamental to the formation of the amide bond within the heterocyclic structure.
Intramolecular Cyclization and Ring Closure Processes
Following the initial N-acylation, the formation of the oxazine ring is achieved through an intramolecular cyclization. This step is typically an intramolecular Williamson ether synthesis.
The mechanism under basic conditions is as follows:
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group of the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate, forming a phenoxide ion.
Intramolecular Nucleophilic Attack: The resulting phenoxide is a potent intramolecular nucleophile that attacks the adjacent carbon atom bearing the chlorine atom.
SN2 Displacement: The attack proceeds via an SN2 mechanism, displacing the chloride ion and forming the six-membered oxazine ring.
This intramolecular cyclization is an efficient process due to the proximity of the reacting functional groups, leading to the stable, fused heterocyclic system of 4H-benzo nih.govnih.govoxazin-3-one.
Rearrangement Reactions (e.g., Favorskii-like Rearrangements for Benzonih.govnih.govoxazin-3(4H)-one Structures)
Under certain reaction conditions, rearrangement reactions can play a role in the formation of benzo nih.govnih.govoxazin-3(4H)-one structures. A Favorskii-like rearrangement has been proposed in the formation of a fused benzothiazole (B30560) and benzo nih.govnih.govoxazin-3(4H)-one molecular scaffold. nih.gov This type of rearrangement typically involves the treatment of an α-halo ketone with a base, proceeding through a cyclopropanone (B1606653) intermediate. ddugu.ac.inwikipedia.org
In the context of benzoxazinone synthesis, a proposed mechanism involves the formation of a three-membered α-lactam intermediate. nih.gov This strained intermediate can then undergo a rearrangement under basic conditions, leading to the formation of the six-membered benzo nih.govnih.govoxazin-3(4H)-one ring system. nih.gov This pathway highlights the potential for complex mechanistic possibilities in the synthesis of these heterocyclic structures.
Oxidative Cyclization Mechanisms
Oxidative cyclization represents another important strategy for the synthesis of benzo nih.govnih.govoxazin-3-one and related heterocyclic systems. These reactions involve the use of an oxidizing agent to facilitate the ring-forming bond connections. The biosynthesis of many natural products utilizes oxidative cyclization, often catalyzed by iron-containing enzymes. nih.gov
In synthetic chemistry, similar principles can be applied. For example, the oxidative coupling of 2-aminophenols can lead to the formation of phenoxazinone structures. researchgate.net The mechanism generally involves the oxidation of the 2-aminophenol to a reactive intermediate, such as a radical or a quinone-imine species. This intermediate then undergoes intramolecular cyclization to form the heterocyclic ring. While direct examples for 6-aminomethyl-4H-benzo nih.govnih.govoxazin-3-one are not prevalent, the oxidative cyclization of appropriately substituted 2-aminophenols with α-keto acids represents a plausible synthetic route. mdpi.comnih.gov The mechanism would likely involve initial imine formation between the aminophenol and the keto acid, followed by an oxidative cyclization and decarboxylation sequence.
Green Chemistry Principles and Sustainable Synthetic Approaches
Solvent-Free Conditions and Microwave-Assisted Synthesis
The reduction or elimination of volatile organic solvents is a primary goal in green chemistry. Traditional synthetic methods for benzoxazinone derivatives often require high temperatures and long reaction times in organic solvents, which contributes to environmental pollution.
Solvent-Free and Mechanochemical Synthesis: An effective green alternative is the use of solvent-free or solid-state reactions. For instance, 2-aryl-4H-3,1-benzoxazin-4-ones have been efficiently prepared from N-acyl anthranilic acid derivatives under solvent-free conditions. iau.ir This method involves mixing the reactants with a recyclable, eco-friendly catalyst like silica (B1680970) gel or bentonite (B74815) and heating the mixture for a few minutes. iau.ir The absence of organic solvents not only simplifies the work-up procedure but also reduces environmental impact. iau.ir
Mechanochemical methods, such as ball-milling, represent another sustainable approach. This technique uses mechanical energy to initiate reactions, often in the absence of a solvent, leading to high yields in minimal time. rsc.org Solvent-assisted grinding is a related mild and convenient method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones via rapid cyclodehydration. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the synthesis of benzo iau.irpsu.eduoxazin-3-one derivatives, microwave assistance dramatically reduces reaction times from hours to mere minutes, while often improving product yields. psu.edukoreascience.kr This technique facilitates a rapid rise in temperature by directly interacting with the molecules in the reaction mixture.
A highly efficient synthesis of substituted 2H-benzo[b] iau.irpsu.eduoxazin-3(4H)-ones has been achieved via a Smiles rearrangement under microwave irradiation. psu.edukoreascience.kr Reactions that typically take 2-10 hours under conventional heating can be completed within a few minutes, affording moderate to excellent yields. psu.edukoreascience.kr This rapid and efficient heating makes microwave-assisted synthesis a more energy-efficient and time-saving alternative to conventional methods. rsc.org Furthermore, green solvents like poly(ethylene glycol) (PEG) can be used in conjunction with microwave irradiation to further enhance the sustainability of the process. acs.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzo iau.irpsu.eduoxazin-3-one Derivatives Data compiled from multiple studies.
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |
| Smiles Rearrangement | 2-10 hours | A few minutes | Moderate to Excellent | psu.edukoreascience.kr |
| Cyclization | Several hours | 3-5 minutes | Significant | |
| Halogenation | Not specified | A few minutes | Good to Moderate | rsc.org |
Catalyst Reuse and Recyclability
The development of recoverable and reusable catalysts is another key aspect of green chemistry, as it minimizes waste and reduces the cost of chemical processes.
Heterogeneous Catalysis: In the synthesis of benzoxazinone derivatives, heterogeneous catalysts are particularly advantageous because they can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity.
One notable example is the use of a heterogeneous palladium catalyst for the carbonylative coupling of 2-iodoanilines with aryl iodides to produce 2-arylbenzoxazinones. organic-chemistry.orgorganic-chemistry.org This catalyst can be recovered and recycled up to eight times, addressing the common challenges of palladium contamination and recovery associated with homogeneous systems. organic-chemistry.org Similarly, a magnetic palladium catalyst has been employed for the C-H activation of 2-arylbenzoxazinones, which can be easily separated using a magnet and demonstrates good recyclability. researchgate.net
Eco-Friendly Catalysts: Besides metal-based catalysts, more environmentally benign options have been explored. Mineral clays (B1170129) such as bentonite and silica gel have been used as recyclable, eco-friendly dehydrating agents in the solvent-free synthesis of 2-substituted-4H-3,1-benzoxazine-4-ones. iau.ir These materials are readily available, inexpensive, and can be reused, making them sustainable choices for industrial applications. iau.ir Basic ionic liquids have also been shown to be effective catalysts that are easy to recover and reuse. nih.gov
Table 2: Examples of Recyclable Catalysts in Benzoxazinone Synthesis
| Catalyst | Type of Reaction | Advantages | Recyclability | Reference(s) |
| 2P-MCM-41-Pd(OAc)₂ | Carbonylative Cyclization | High efficiency, good yields, easy separation | Reusable up to 8 times | organic-chemistry.org |
| Magnetic Pd-catalyst | C-H Acylation/Cyclization | Easy magnetic separation, good activity | Good recyclability | researchgate.net |
| Silica Gel / Bentonite | Cyclization/Dehydration | Eco-friendly, inexpensive, readily available | Reusable | iau.ir |
| Basic Ionic Liquids | Condensation | Eco-friendly, good catalytic efficiency | Recoverable and reusable | nih.gov |
Spectroscopic and Advanced Analytical Characterization of Benzo 1 2 Oxazin 3 One Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, the connectivity and spatial arrangement of atoms within a molecule can be determined.
Proton NMR (¹H-NMR)
A ¹H-NMR spectrum of 6-Aminomethyl-4H-benzo nih.govmdpi.comoxazin-3-one would be expected to show distinct signals for each unique proton in the molecule. Key expected signals would include:
Aromatic Protons: The protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern at position 6 would lead to a specific splitting pattern for the remaining aromatic protons at positions 5, 7, and 8.
Methylene (B1212753) Protons (-CH₂-): A singlet or a multiplet corresponding to the methylene protons of the oxazinone ring (at position 2) would be expected, typically in the range of δ 4.5-5.0 ppm. Another distinct signal would correspond to the methylene protons of the aminomethyl group (-CH₂NH₂) at position 6.
Amine Protons (-NH₂): The protons of the primary amine group would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Amide Proton (-NH-): The proton of the amide group within the oxazinone ring is also expected to produce a signal, often a broad singlet, in the downfield region of the spectrum.
Hypothetical ¹H-NMR Data Table
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
Carbon-13 NMR (¹³C-NMR)
The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. For 6-Aminomethyl-4H-benzo nih.govmdpi.comoxazin-3-one, distinct signals would be anticipated for each unique carbon atom.
Carbonyl Carbon: A signal for the carbonyl carbon (C=O) of the lactam ring would be expected in the downfield region, typically around δ 160-170 ppm.
Aromatic Carbons: Signals for the carbon atoms of the benzene ring would appear in the aromatic region (δ 110-150 ppm). The carbon attached to the oxygen (C-8a) and the carbon attached to the nitrogen (C-4a) would have characteristic chemical shifts.
Methylene Carbons: Signals for the methylene carbon of the oxazinone ring (C-2) and the aminomethyl group (C-9) would be observed in the aliphatic region of the spectrum.
Hypothetical ¹³C-NMR Data Table
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Two-Dimensional NMR Techniques
Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structure. COSY would establish proton-proton couplings, helping to assign the aromatic protons, while HSQC would correlate proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C spectra.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands expected for 6-Aminomethyl-4H-benzo nih.govmdpi.comoxazin-3-one would include:
N-H Stretching: Vibrations corresponding to the N-H bonds of the amide and the primary amine.
C=O Stretching: A strong absorption band characteristic of the carbonyl group in the lactam ring.
C-N Stretching: Vibrations for the C-N bonds.
C-O Stretching: Bands corresponding to the ether linkage in the oxazinone ring.
Aromatic C-H and C=C Stretching: Characteristic absorptions for the aromatic ring.
Hypothetical FTIR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzo nih.govmdpi.comoxazin-3-one core, being a chromophore, would exhibit characteristic absorption maxima (λ_max) in the UV region, corresponding to π→π* and n→π* electronic transitions. The presence of the aminomethyl group might cause a slight shift in these absorption bands.
Hypothetical UV-Vis Data Table
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| Data not available |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For benzoxazinone (B8607429) derivatives, techniques like electrospray ionization (ESI) are commonly utilized. fateallchem.dk The mass spectrum of 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one would be expected to show a prominent molecular ion peak [M+H]⁺ corresponding to its molecular weight.
The fragmentation of the benzoxazinone core typically involves characteristic losses. Common fragmentation routes for related benzoxazinone structures include the cleavage of the lactam or lactone rings, often resulting in the loss of a CO group (28 Da) or a COH group. bohrium.com The high chemical instability of some benzoxazinone derivatives can lead to a high degree of fragmentation under mass spectrometric conditions. fateallchem.dk For 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one, specific fragmentation would also involve the aminomethyl group (-CH₂NH₂), leading to characteristic neutral losses and fragment ions.
Table 1: Predicted Mass Spectrometry Data for 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one This table presents predicted values based on the compound's structure and known fragmentation patterns of the benzoxazinone class.
| Analysis Type | Predicted Value/Observation |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Expected [M+H]⁺ Ion | m/z 179.08 |
| Common Fragment 1 | Loss of CH₂NH₂ (30 Da) |
| Common Fragment 2 | Loss of CO (28 Da) |
| Common Fragment 3 | Cleavage of the oxazinone ring |
High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental composition of a molecule by providing highly accurate mass measurements. fateallchem.dk Techniques such as ESI combined with a time-of-flight (TOF) analyzer allow for the differentiation between compounds with the same nominal mass but different elemental formulas. fateallchem.dk For 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one, HRMS would confirm its molecular formula (C₉H₁₀N₂O₂) by matching the experimentally measured accurate mass of the molecular ion to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). This technique is also applied to fragment ions to help elucidate the fragmentation pathway. mdpi.com
Table 2: Predicted High-Resolution Mass Spectrometry (HRMS) Data for 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one This table displays the calculated exact mass for the parent molecule and a potential key fragment.
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₉H₁₁N₂O₂⁺ | 179.0815 |
| [M-CO+H]⁺ | C₈H₁₁N₂O⁺ | 151.0866 |
| [M-CH₂NH₂+H]⁺ | C₈H₇O₂⁺ | 135.0441 |
X-ray Diffraction (XRD) for Single-Crystal Structure Elucidation
While specific crystallographic data for 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one is not publicly available, analysis of related heterocyclic structures provides insight into the expected findings. mdpi.comnih.gov A suitable single crystal would be grown and exposed to an X-ray beam. The resulting diffraction pattern is then used to solve the crystal structure. For the target compound, XRD would confirm the planarity of the fused bicyclic system and determine the conformation of the aminomethyl substituent. The data would also elucidate the hydrogen bonding network formed by the amine and carbonyl groups, which dictates the supramolecular architecture. researchgate.net
Table 3: Representative Crystallographic Parameters for a Benzoxazine (B1645224) Derivative This table provides example data based on published crystal structures of similar compounds to illustrate the type of information obtained from an XRD analysis.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.93 |
| b (Å) | 10.97 |
| c (Å) | 14.80 |
| β (°) | 98.62 |
| Volume (ų) | 900.1 |
| Z (molecules/unit cell) | 4 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for separating the target compound from reaction intermediates, byproducts, and residual solvents, as well as for assessing its final purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov In the context of synthesizing 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one, GC-MS would be more suitable for analyzing volatile starting materials or reaction intermediates rather than the final product itself, which may have limited volatility due to its polar functional groups and potential for hydrogen bonding. mdpi.com To make non-volatile compounds amenable to GC-MS analysis, a derivatization step, such as silylation or acylation, can be employed to increase their volatility. mdpi.com The coupled mass spectrometer allows for the identification of the separated components based on their mass spectra.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and purification of non-volatile compounds like 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with additives like formic acid or acetic acid), is commonly employed for benzoxazinone derivatives. au.dk
Purity is determined by injecting a solution of the compound and monitoring the eluent with a detector, typically a UV-Vis detector set to a wavelength where the benzoxazinone chromophore absorbs strongly. A single, sharp peak indicates a high degree of purity. The retention time is characteristic of the compound under specific conditions. For preparative applications, the fraction corresponding to the main peak can be collected for isolation of the pure compound.
Table 4: Typical HPLC Conditions for Analysis of Benzoxazinoid Compounds This table outlines a representative set of parameters for the HPLC analysis of compounds related to 6-Aminomethyl-4H-benzo fateallchem.dkau.dkoxazin-3-one.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Structure Activity Relationship Sar Studies of Benzo 1 2 Oxazin 3 One Derivatives
Systematic Exploration of Substituent Effects on Biological Activity
A systematic approach to modifying the benzo nih.govresearchgate.netoxazin-3-one core has yielded critical insights into the structural requirements for various biological activities. Researchers have explored substitutions at multiple positions to map the chemical space and identify key pharmacophoric features.
Substitutions on the aromatic benzo ring are a key determinant of the biological profile of benzo nih.govresearchgate.netoxazin-3-one derivatives. The nature and position of these substituents can drastically alter target affinity and selectivity.
For instance, in the development of β2-adrenoceptor agonists, a hydroxyl group at the C-5 position of the benzo ring was found to be a critical feature, acting as a "head group" for receptor interaction. nih.govresearchgate.net Systematic variations of the side chain attached to the nitrogen in these 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one analogs led to the discovery of potent and selective β2-agonists. researchgate.netdocumentsdelivered.com Similarly, a series of 6-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-ones also yielded a potent agonist of the human β2-adrenoceptor with high selectivity. researchgate.net
While direct SAR studies on 6-aminomethyl analogues are less prevalent in the reviewed literature, the importance of substitution at this position is highlighted by research on related compounds. For example, investigation into 4,6-disubstituted-4H-benzo nih.govresearchgate.netoxazin-3-ones led to the identification of potent, single-digit nanomolar inhibitors of PI3Kγ. researchgate.net This demonstrates that the C-6 position is a critical node for modulating kinase activity. The introduction of an aminomethyl group at C-6 provides a vector for exploring interactions with target proteins, where the amine can serve as a key hydrogen bonding partner or a point of attachment for further functionalization.
The electronic properties of substituents on the benzo ring also play a significant role. In studies of 1,4-benzodiazepines, a structurally related heterocyclic system, it was found that electron-withdrawing groups (such as Cl, NO₂, CF₃) at position 7 (analogous to position 6 or 7 in the benzoxazinone (B8607429) ring) increase biological activity, whereas electron-releasing groups decrease it. tsijournals.com This principle may translate to the 6-aminomethyl-4H-benzo nih.govresearchgate.netoxazin-3-one series, where the aminomethyl group's basicity and hydrogen-bonding capacity are key to its function.
Table 1: Effect of Benzo Ring Substitution on Biological Activity of Analogues
| Scaffold | Position | Substituent | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 4H-benzo nih.govresearchgate.netoxazin-3-one | 5 | -OH | Potent and selective β2-adrenoceptor agonist activity | researchgate.netnih.gov |
| 4H-benzo nih.govresearchgate.netoxazin-3-one | 6 | -OH | Potent and selective β2-adrenoceptor agonist activity | researchgate.net |
| 4H-benzo nih.govresearchgate.netoxazin-3-one | 4,6 | Various | Potent PI3Kγ inhibition | researchgate.net |
| 1,4-Benzodiazepine (Analogue) | 7 | Electron-withdrawing (e.g., -Cl, -NO₂) | Increased biological activity | tsijournals.com |
Modifications to the oxazine (B8389632) ring, particularly at the C-2 position, have been shown to influence the biological activity of benzo nih.govresearchgate.netoxazin-3-one derivatives. The C-2 position offers an opportunity to introduce substituents that can modulate physicochemical properties like lipophilicity and engage in specific interactions with biological targets.
In studies on the antimicrobial properties of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones, it was observed that compounds featuring a long alkyl chain at the C-2 position of the benzoxazine (B1645224) ring exhibited good antifungal activity. ijnc.ir This suggests that increasing the lipophilicity at this position can enhance the compound's ability to disrupt fungal cell membranes or interact with hydrophobic pockets in fungal enzymes.
Furthermore, the synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones has been explored as a strategy to create sterically constrained analogs. researchgate.net Introducing two substituents at the C-2 position can lock the conformation of the oxazine ring, which can be beneficial for improving binding affinity and selectivity by reducing the entropic penalty upon binding to a target.
The amine moiety is a cornerstone of molecular recognition in many drug-receptor interactions, often acting as a protonable group that can form strong ionic and hydrogen bonds. In 6-aminomethyl-4H-benzo nih.govresearchgate.netoxazin-3-one analogues, this functional group is pivotal for defining target interactions.
In related 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one derivatives developed as β2-agonists, the amine-containing side chain (a phenethylamine (B48288) residue) was systematically varied. researchgate.netnih.gov The structure of this amine portion was found to be critical for potency and selectivity. Molecular modeling of these compounds revealed that specific interactions, such as those between a carboxylic acid group on the amine's side chain and a lysine (B10760008) residue in the β2-receptor, could explain the high observed selectivity. nih.govdocumentsdelivered.com This highlights the importance of the amine moiety and its substituents in directing the molecule to specific amino acid residues within the target's binding site.
For 6-aminomethyl analogues, the primary amine provides a key hydrogen-bond donor and acceptor site and a point of positive charge at physiological pH. This allows for electrostatic interactions with acidic residues like aspartate or glutamate (B1630785) in a target protein, which is a common feature in the binding sites of kinases, GPCRs, and other enzyme classes. The length and flexibility of the linker between the benzo ring and the amine are also critical variables that determine the amine's ability to reach and interact with these key residues.
Conformational Preferences and Stereochemical Influence on Activity
The three-dimensional arrangement of atoms (conformation and stereochemistry) in benzo nih.govresearchgate.netoxazin-3-one derivatives is a critical factor governing their biological activity. The oxazine ring is not planar and can adopt different conformations, which influences the relative orientation of its substituents and their ability to fit into a biological target's binding site.
The presence of a substituent at the C-3 position of 1,4-benzodiazepines, a related system, has been shown to impact both binding potency and enantioselectivity. researchgate.net Increasing the size of the C-3 substituent can introduce steric hindrance that affects how the molecule interacts with its receptor. researchgate.net Similarly, for benzo nih.govresearchgate.netoxazin-3-one derivatives, the stereochemistry at chiral centers, such as a substituted C-2 position, can lead to significant differences in activity between enantiomers. One enantiomer may fit perfectly into a binding pocket, while the other may be inactive or even interact with a different target due to steric clashes.
Stereoelectronic effects, such as the gauche effect, can also influence conformational preferences. beilstein-journals.org These effects, arising from interactions between electron orbitals, can stabilize certain conformations over others, thereby pre-organizing the molecule for binding and potentially enhancing its affinity for a target. beilstein-journals.org
Development of Predictive Structure-Activity Models (e.g., Quantitative Structure-Activity Relationship - QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For the benzo nih.govresearchgate.netoxazin-3-one scaffold, QSAR studies have been successfully employed to understand the requirements for antimicrobial activity. nih.govwur.nl
Table 2: Key Findings from QSAR Studies on 1,4-Benzoxazin-3-one Derivatives
| Model Target | Key Molecular Descriptors | Predictive Power (Q²Ext) | Reference |
|---|---|---|---|
| Gram-positive bacteria | Shape, VolSurf, H-bonding | 0.88 | nih.gov |
| Gram-negative bacteria | Shape, VolSurf, H-bonding | 0.85 | nih.gov |
| Fungi | Shape, VolSurf, H-bonding | N/A | nih.gov |
Ligand Design Strategies Based on SAR Insights (e.g., Structure-Based Molecular Design Workflow)
The insights gained from SAR and QSAR studies are instrumental in guiding the rational design of new, more potent, and selective ligands. A structure-based molecular design workflow, which often involves computational modeling, is a key strategy. nih.govresearchgate.net
For example, in the design of novel β2-agonists based on the 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one scaffold, molecular modeling was used to understand how the lead compound interacted with the β2-receptor. nih.govdocumentsdelivered.com This understanding allowed researchers to propose specific modifications to the amine side chain to enhance these interactions, leading to the discovery of a highly potent and selective agonist. nih.govdocumentsdelivered.com
Similarly, the predictive QSAR models developed for antimicrobial 1,4-benzoxazin-3-ones were used to design new lead compounds in silico. nih.govwur.nl By varying the positions and combinations of substituents, researchers were able to generate novel structures predicted to be significantly more active than any of the compounds in the original dataset. nih.gov This computational-first approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, saving time and resources.
Computational and Theoretical Investigations of Benzo 1 2 Oxazin 3 One Systems
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting a wide range of properties for benzoxazinone (B8607429) systems.
DFT calculations are employed to explore the electronic characteristics of benzoxazinone derivatives. Theoretical studies using methods like B3LYP (Becke's three-parameter exchange functional combined with the Lee, Yang, and Parr correlation functional) with basis sets such as 6-311G(d,p) help in understanding the electronic properties of these compounds. scispace.comias.ac.in Such calculations can predict the distribution of electron density, which is crucial for determining molecular reactivity. researchgate.net
The analysis of intermolecular interactions through DFT provides insights into how these molecules form assemblies in the solid state. le.ac.ukresearchgate.net For instance, studies on 1,4-benzoxazine derivatives have utilized the PBE0-D3/def2-TZVP level of theory to energetically characterize interactions like π-π stacking and hydrogen bonding, which govern their structural formation. le.ac.ukresearchgate.net These computational techniques can solve problems faced in experimental chemistry and help characterize the structures of newly synthesized compounds containing the benzo scispace.comle.ac.ukoxazin-3(4H)-one moiety. ias.ac.innih.govacs.org
Conformational analysis aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its energy minima. For benzoxazinone derivatives, DFT calculations are used to predict the equilibrium conformation. ias.ac.in The optimized structural parameters obtained from these calculations can be compared with experimental data from X-ray crystallography to validate the computational model. ias.ac.in
For example, studies on similar systems have shown that the heterocycle ring of the benzoxazine (B1645224) structure can be nearly planar. ias.ac.in Calculated dihedral angles can confirm the planarity of large portions of the molecule, which is a critical factor in its interaction with other molecules, including biological receptors. ias.ac.in
Tautomerism, the interconversion of structural isomers through proton transfer, is a fundamental phenomenon that can significantly affect a molecule's chemical properties and biological activity. nih.govnih.gov For the 6-Aminomethyl-4H-benzo scispace.comle.ac.ukoxazin-3-one scaffold, several potential tautomeric forms can exist, primarily involving the lactam function within the oxazine (B8389632) ring and the aminomethyl side chain.
The core structure contains a lactam (an amide in a cyclic ring), which can theoretically undergo amide-imidol tautomerism, where the proton from the nitrogen atom migrates to the carbonyl oxygen. This results in an equilibrium between the keto (amide) form and the enol (imidol) form. Additionally, the aminomethyl group introduces the possibility of imine/enamine tautomerism if it participates in reactions that form a double bond with the nitrogen.
Quantum chemical calculations, particularly DFT, are essential for studying these equilibria. nih.govchemmethod.com These methods can determine the relative stability of different tautomers in the gas phase and in solution. chemmethod.com The inclusion of explicit solvent molecules in computational models is often necessary to accurately reproduce experimental observations, as intermolecular hydrogen bonds with the solvent can compete with intramolecular hydrogen bonds and shift the equilibrium. mdpi.com By calculating the energy barriers for proton transfer, these studies can predict the kinetics of interconversion between tautomers. chemmethod.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic and optical properties, as well as its reactivity. scispace.comias.ac.inyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and susceptibility to electronic excitation. scispace.comias.ac.in
For benzoxazinone derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. scispace.comias.ac.in The HOMO often indicates the region of the molecule most likely to donate electrons in a reaction (nucleophilic character), while the LUMO indicates the region most likely to accept electrons (electrophilic character). researchgate.net Analysis of these orbitals helps to explain intramolecular charge transfer phenomena within the molecule upon electronic transition (e.g., n→π* transitions). scispace.comias.ac.in
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. scispace.comias.ac.in |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting how a compound like 6-Aminomethyl-4H-benzo scispace.comle.ac.ukoxazin-3-one might interact with a biological target.
Docking simulations are used to analyze the interaction mechanisms and binding affinities of benzoxazinone derivatives within the active site of an enzyme or receptor. nih.gov Software like AutoDock is commonly used for these studies. fums.ac.ir The process involves generating multiple possible binding poses of the ligand in the receptor's binding site and then scoring these poses to estimate the binding affinity. fums.ac.ir
The binding affinity is often expressed as a binding free energy (ΔGb), where a lower (more negative) value indicates a more stable and favorable interaction. fums.ac.ir The accuracy of a docking protocol is often validated by redocking a known co-crystallized ligand and calculating the Root Mean Square Deviation (RMSD) between the predicted and experimental poses; an RMSD value of less than 2 Å is generally considered a successful prediction. nih.gov
Molecular modeling can reveal specific interactions, such as hydrogen bonds between the ligand and key amino acid residues in the receptor, which explain the observed biological activity and selectivity. nih.gov For example, docking studies on 5-hydroxy-4H-benzo scispace.comle.ac.ukoxazin-3-one derivatives identified crucial interactions with lysine (B10760008) residues in the β2-adrenoceptor. nih.gov
| Parameter | Description | Example Application |
|---|---|---|
| Binding Affinity / Binding Energy | A score representing the strength of the interaction between the ligand and the target protein. Often expressed in kcal/mol. | Used to rank different compounds or different binding poses; more negative values typically indicate stronger binding. fums.ac.ir |
| Binding Mode / Pose | The specific orientation and conformation of the ligand within the receptor's binding site. | Visual analysis of the pose reveals key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues. nih.gov |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed experimental and predicted ligand poses. | Used to validate the accuracy of the docking protocol. An RMSD < 2.0 Å indicates a good prediction. nih.gov |
Identification of Key Interacting Residues
Molecular docking and structural biology studies have identified key amino acid residues that are critical for the interaction of benzo nih.govresearchgate.netoxazin-3-one derivatives with various biological targets. These interactions, which include hydrogen bonds, π-π stacking, and hydrophobic contacts, anchor the ligand in the binding site and are fundamental to its biological effect.
β2-Adrenoceptor: For derivatives of 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one acting as β2-adrenoceptor agonists, molecular modeling has highlighted the importance of a lysine residue. Specifically, an interaction between a carboxylic acid group on the ligand and Lysine 305 (K305) of the receptor is believed to be a key factor in the high selectivity of these compounds. nih.govresearchgate.net
Transient Receptor Potential Vanilloid 1 (TRPV1): In the case of 1,4-benzoxazin-3-one analogs designed as TRPV1 antagonists, modeling studies have identified several critical residues. Key interactions include two π-π stacking interactions with Tyrosine 511 (Tyr511) and Phenylalanine 591 (Phe591) , as well as a hydrogen bond with Threonine 550 (Thr550) . nih.gov These residues are essential for maintaining a stable and balanced binding of the antagonist within the receptor. nih.gov
Methionyl-tRNA Synthetase (MetRS): While specific studies on benzo nih.govresearchgate.netoxazin-3-one binding to MetRS are not detailed, research on other inhibitors targeting this enzyme reveals the nature of its binding pockets. The auxiliary pocket, for instance, is defined by eleven mainly hydrophobic residues. Inhibitors can be stabilized by multiple stacking interactions, sandwiched between the side chains of Tyr250 and Val473 , as well as the peptide units of Tyr472-Val473 and His289-Gly290 . nih.gov The catalytic site for methionine and ATP is surrounded by residues including L272, D312, N556, N283, and H280 . nih.gov
DNA Gyrase: The ATP-binding site of the GyrB subunit is a common target for inhibitors. Studies on benzothiazole (B30560) and benzimidazole-based inhibitors, which share structural similarities, highlight the importance of interactions with key residues such as Asp73 , a salt bridge between Glu50 and Arg76 , and cation-π interactions with Arg76 . nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |
| β2-Adrenoceptor | Lysine 305 (K305) | Ionic Interaction | 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-ones |
| TRPV1 | Tyrosine 511 (Tyr511) | π-π Stacking | 1,4-benzoxazin-3-one analogs |
| Phenylalanine 591 (Phe591) | π-π Stacking | 1,4-benzoxazin-3-one analogs | |
| Threonine 550 (Thr550) | Hydrogen Bonding | 1,4-benzoxazin-3-one analogs | |
| Acetylcholinesterase | Tyr124, Tyr337, Tyr341 | Hydrogen Bonding | Benzothiazole-benzo nih.govresearchgate.netoxazin-3-one hybrid |
| Trp286 | π-π / π-alkyl | Benzothiazole-benzo nih.govresearchgate.netoxazin-3-one hybrid |
Docking to Various Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in screening virtual compound libraries and in understanding the structure-activity relationships of molecules like those derived from the benzo nih.govresearchgate.netoxazin-3-one core.
Docking studies have been successfully applied to understand the binding of this class of compounds to a range of biological targets:
Enzymes:
Acetylcholinesterase (AChE): A hybrid molecule containing a benzo nih.govresearchgate.netoxazin-3(4H)-one moiety was docked into the active site of the AChE enzyme. The calculations yielded favorable binding energies of -8.463 and -9.613 kcal/mol for different derivatives, which correlated with their in vitro inhibitory activity. nih.gov The docked poses revealed key hydrogen bonds with residues Tyr124, Tyr337, and Tyr341, as well as π-π interactions with Trp286. nih.gov
Glucosamine-6-phosphate synthase: As part of an antimicrobial study, a potent 1,4-benzoxazinone derivative was docked against this target enzyme to elucidate its binding mode and rationalize its activity. ekb.eg
PI3K/mTOR: A series of 4-phenyl-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives were designed as dual PI3K/mTOR inhibitors, with docking used to guide their structural optimization for improved anticancer activity. nih.gov
Receptors:
β2-Adrenoceptor: Molecular modeling was employed to propose a binding mode for 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one agonists, explaining the high potency and selectivity observed in biological assays. researchgate.netnih.gov
TRPV1: Docking studies of 1,4-benzoxazin-3-one urea (B33335) analogs helped to identify a balanced and stable binding mode, which was critical for achieving mode-selective antagonism of the TRPV1 receptor. nih.gov
| Compound Class | Target | Docking Software/Method | Key Finding |
| Benzothiazole-benzo nih.govresearchgate.netoxazin-3-one hybrid | Acetylcholinesterase (AChE) | AutoDock Vina | Binding energies (-8.46 to -9.61 kcal/mol) correlated with IC50 values. |
| 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one derivative | β2-Adrenoceptor | Molecular Modeling | Proposed interaction with Lysine 305 explaining high selectivity. |
| 1,4-benzoxazin-3-one urea analog | TRPV1 | Homology Model Docking | Identified key π-π and hydrogen bond interactions for stable binding. |
| 4-phenyl-2H-benzo[b] nih.govresearchgate.netoxazin-3-one derivative | PI3K/mTOR | Not Specified | Guided structural optimization for dual inhibitory activity. |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are crucial for assessing the stability of the predicted binding poses and understanding the conformational changes that may occur upon ligand binding.
Assessment of Ligand-Protein Complex Stability and Dynamics
MD simulations are used to monitor the structural stability of a ligand-protein complex. A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site.
In a study of a benzo nih.govresearchgate.netoxazin-3(4H)-one-containing compound targeting acetylcholinesterase (AChE), MD simulations were run to analyze the stability of the docked complex. nih.gov The analysis showed that the complex exhibited only slight fluctuations during the simulation and achieved stability after 50 nanoseconds, with an average RMSD of 0.162 nm. This indicated the formation of a highly stable complex within the AChE active site, supporting the compound's potential as an effective inhibitor. nih.gov
Dynamic Behavior of Binding Pockets
MD simulations also provide insight into the flexibility and movement of the amino acid residues that form the binding pocket. The stability of the ligand's interactions within the pocket, as confirmed by a stable RMSD, implies that the binding pocket itself maintains a consistent conformation that is favorable for accommodating the ligand. This dynamic stability is essential for sustained biological activity.
Analysis of Induced Fit Mechanisms
Ligand binding can occur through different mechanisms. In an "induced fit" model, the binding of the ligand causes a conformational change in the protein. Alternatively, in "conformational selection," the protein naturally exists in an ensemble of conformations, and the ligand selectively binds to and stabilizes a pre-existing, favorable conformation.
Studies on inhibitors targeting methionyl-tRNA synthetase (MetRS) have provided insights into these mechanisms. In one case, the binding of high-affinity inhibitors was found to be the result of conformational selection rather than induced fit. nih.gov The enzyme's natural dynamics allowed for the opening of an auxiliary pocket, which the inhibitors could then occupy. This highlights that understanding the inherent flexibility of a target is crucial for interpreting binding events. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as 3D queries for virtual screening of large compound databases to find new molecules with potential activity.
Ligand-based 3D pharmacophore models are developed based on a set of known active molecules. A study on substituted benzoxazinone derivatives with antiplatelet activity identified a pharmacophore consisting of hydrogen bond acceptors, aromatic features, and hydrophobic regions as being crucial for activity. nih.gov
This pharmacophore model can then be used in a virtual screening workflow:
Database Preparation: A large database of chemical compounds is prepared, with multiple 3D conformations generated for each molecule.
Screening: The pharmacophore model is used as a filter to search the database. Only molecules that can map their chemical features onto the pharmacophore query are retained as "hits."
Hit Filtering: The virtual hits can be further filtered based on drug-like properties, such as Lipinski's rule of five, to prioritize compounds with favorable pharmacokinetic potential. frontiersin.org
Docking and Scoring: The filtered hits are then docked into the target protein's binding site to predict their binding affinity and orientation, allowing for the final selection of the most promising candidates for experimental testing.
This approach, combining pharmacophore modeling with molecular docking, enriches the selection of compounds for testing, increasing the efficiency and success rate of identifying novel and potent molecules based on the benzo nih.govresearchgate.netoxazin-3-one scaffold. mdpi.com
Homology Modeling for Target Structure Prediction
In the realm of drug discovery and computational chemistry, understanding the three-dimensional (3D) structure of a biological target is paramount for designing effective therapeutic agents. When the experimental structures of these targets, typically proteins, have not been determined by methods like X-ray crystallography or NMR spectroscopy, homology modeling presents a powerful computational alternative. nih.govnih.gov This method, also known as comparative modeling, constructs a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein, referred to as the "template". nih.govbeilstein-journals.org The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures. beilstein-journals.org For systems involving benzo ijpsjournal.commdpi.comoxazin-3-one derivatives, where the precise molecular targets may not always have known structures, homology modeling serves as a critical tool to elucidate binding mechanisms and guide structure-based drug design. nih.gov
The process of generating a homology model is a systematic, multi-step procedure that ensures the final model is as accurate and reliable as possible for subsequent computational studies, such as molecular docking. nih.govnih.gov The quality and usability of the final 3D model are highly dependent on the sequence identity between the target and template proteins; higher identity generally leads to a more accurate model. nih.gov
Table 1: Key Steps in Homology Modeling
| Step | Description |
|---|---|
| 1. Template Identification | The first step involves searching protein structure databases (e.g., Protein Data Bank - PDB) for proteins with a known 3D structure that have a significant amino acid sequence similarity to the target protein. nih.govnih.gov |
| 2. Sequence Alignment | The amino acid sequence of the target protein is aligned with the sequence of the selected template(s). This alignment is crucial as it establishes the correspondence between residues in the target and the template, forming the foundation for the model. nih.gov |
| 3. Model Building | Using the sequence alignment as a guide, a 3D model of the target is constructed. This involves copying the coordinates of the aligned residues from the template to the model and building the coordinates for insertions (loops) and non-conserved side chains. nih.gov |
A practical application of this methodology is found in the investigation of 1,4-benzoxazin-3-one analogs as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target for pain management. nih.gov The precise interactions between these antagonists and the TRPV1 receptor were explored using a homology model of the receptor, as an experimental structure bound to this specific class of ligands was not available. nih.gov
In one such study, a homology model of the human TRPV1 channel was employed to perform molecular modeling studies with a potent N-(1,4-benzoxazin-3-one) urea analog, designated as antagonist 36 . nih.gov The modeling successfully predicted the binding pose of the antagonist within the receptor, revealing critical molecular interactions that are essential for its high-affinity binding and antagonist activity. nih.gov
The insights gained from the homology model were instrumental in understanding the structure-activity relationship of this series of compounds. The model indicated that the stability of the ligand-receptor complex was maintained through a combination of specific hydrogen bonds and π-π stacking interactions between the benzoxazinone analog and key amino acid residues within the TRPV1 binding pocket. nih.gov
Table 2: Predicted Interactions of Antagonist 36 with TRPV1 Homology Model
| Interacting Residue | Interaction Type | Region of Antagonist Involved |
|---|---|---|
| Tyrosine 511 (Tyr511) | π-π Stacking | A-region (Benzoxazinone) |
| Threonine 550 (Thr550) | Hydrogen Bonding | B-region (Urea Linker) |
| Phenylalanine 591 (Phe591) | π-π Stacking | C-region (Substituted Moiety) |
Data sourced from a molecular modeling study on a TRPV1 homology model. nih.gov
This detailed structural information, derived from a computationally generated homology model, provides a rational basis for the further optimization of 1,4-benzoxazin-3-one derivatives. By targeting these specific interactions, medicinal chemists can design new analogs with improved potency, selectivity, and pharmacokinetic profiles, demonstrating the indispensable role of homology modeling in modern drug discovery programs targeting novel therapeutic scaffolds. nih.govnih.gov
Biological Activity and Mechanistic Elucidation of Benzo 1 2 Oxazin 3 One Derivatives
Enzyme Inhibition Profiles
The core structure of benzo Current time information in גולן, IL.nih.govoxazin-3-one has served as a scaffold for the development of various enzyme inhibitors, targeting a range of catalytic activities crucial in physiological and pathological processes.
Inhibition of Aminoacyl-tRNA Synthetases (e.g., Methionyl-tRNA Synthetase)
Recent in-silico studies have explored the potential of benzoxazinone (B8607429) derivatives as inhibitors of methionyl-tRNA synthetase (MetRS), an essential enzyme in protein biosynthesis. A 2022 study investigated the anticancer activity of 2-phenyl-4H-benzo[d] Current time information in גולן, IL.scbt.comoxazin-4-one against the A549 human lung cancer cell line, linking its biological effect to the inhibition of MetRS. Molecular docking simulations of this compound with the active site of MetRS (PDB ID: 1PG2) resulted in a rerank score of -76.04 Kcal/mol, indicating a potential inhibitory interaction.
Table 1: In-Silico Analysis of 2-phenyl-4H-benzo[d] Current time information in גולן, IL.scbt.comoxazin-4-one against Methionyl-tRNA Synthetase
| Compound | Target Enzyme | Cell Line | IC50 | Molecular Docking Rerank Score |
| 2-phenyl-4H-benzo[d] Current time information in גולן, IL.scbt.comoxazin-4-one | Methionyl-tRNA Synthetase | A549 | 65.43 ±2.7 μg/mL | -76.04 Kcal/mol |
Protease Inhibition (e.g., Renin, Human Leukocyte Elastase, C1r Serine Protease)
The benzoxazinone scaffold has been extensively investigated for its ability to inhibit various proteases, demonstrating its versatility as a pharmacophore for this class of enzymes.
Renin Inhibition: Certain 1,4-benzoxazine-3(4H)-one derivatives have been designed as small molecule inhibitors of renin, a key enzyme in the renin-angiotensin system.
Human Leukocyte Elastase (HLE) Inhibition: Several studies have highlighted the potent inhibitory activity of benzoxazinone derivatives against HLE, a serine protease implicated in inflammatory diseases. These compounds act as alternate substrate inhibitors, acylating the enzyme and undergoing slow deacylation. Structure-activity relationship studies have revealed that electron-withdrawing groups at position 2 and alkyl substitution at position 5 enhance inhibitory potency. For instance, 5-methyl-4H-3,1-benzoxazin-4-one derivatives have demonstrated strong and specific inhibition of human sputum elastase, which is equivalent to HLE, with Ki values in the nanomolar range.
C1r Serine Protease Inhibition: A series of 2-aryl-4H-3,1-benzoxazin-4-ones and 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of the complement enzyme C1r. Some of these compounds were found to be equipotent and more selective than the reference compound FUT-175. For example, 7-chloro-2-[(2-iodophenyl)-amino]benz[d] Current time information in גולן, IL.scbt.comoxazin-4-one and 7-methyl-2-[(2-iodophenyl)amino]benz[d] Current time information in גולן, IL.scbt.comoxazin-4-one showed improved potency over the reference compound. Additionally, 2-sulfonyl-4H-3,1-benzoxazinones have been prepared that inhibit C1r protease in vitro, with some compounds showing selectivity over the related serine protease trypsin.
Table 2: Protease Inhibition by Benzo Current time information in גולן, IL.nih.govoxazin-3-one Derivatives
| Derivative Class | Target Protease | Key Findings |
| 1,4-benzoxazine-3(4H)-one derivatives | Renin | Designed as small molecule inhibitors. |
| 5-methyl-4H-3,1-benzoxazin-4-one derivatives | Human Leukocyte Elastase (HLE) | Potent and specific inhibitors with nanomolar Ki values. |
| 2-aryl-4H-3,1-benzoxazin-4-ones | C1r Serine Protease | Equipotent and more selective than the reference compound FUT-175. |
| 2-amino-4H-3,1-benzoxazin-4-ones | C1r Serine Protease | Improved potency over reference compounds. |
| 2-sulfonyl-4H-3,1-benzoxazinones | C1r Serine Protease | In vitro inhibition with selectivity over trypsin. |
Kinase Inhibition (e.g., DYRK1A, CLK1, CLK4, Haspin)
A comprehensive review of the scientific literature did not yield significant findings regarding the direct inhibition of DYRK1A, CLK1, CLK4, or Haspin kinases by compounds containing the 6-Aminomethyl-4H-benzo Current time information in גולן, IL.nih.govoxazin-3-one or a closely related benzo Current time information in גולן, IL.nih.govoxazin-3-one scaffold. Research on inhibitors for these specific kinases has predominantly focused on other heterocyclic systems.
Cholinesterase Inhibition (e.g., Acetylcholinesterase)
The potential of benzoxazinone derivatives as inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease, has been explored. A novel series of indole-benzoxazinones and benzoxazine-arylpiperazine derivatives were synthesized and evaluated for their human acetylcholinesterase (hAChE) inhibitory properties. The most active compounds demonstrated effective inhibitory profiles with Ki values in the micromolar range. Kinetic studies revealed a non-competitive mode of inhibition for these compounds. Another study on a serendipitously synthesized compound containing both benzothiazole (B30560) and benzo Current time information in גולן, IL.nih.govoxazin-3(4H)-one moieties also showed significant inhibitory activity against acetylcholinesterase, with IC50 values in the µg/mL range.
Table 3: Acetylcholinesterase Inhibition by Benzo Current time information in גולן, IL.nih.govoxazin-3-one Derivatives
| Derivative Class | Target Enzyme | Inhibition Data | Mechanism of Action |
| Indole-benzoxazinones | Human Acetylcholinesterase (hAChE) | Ki values of 20.2 ± 0.9 μM and 20.3 ± 0.9 μM | Non-competitive |
| Benzothiazole and benzo Current time information in גולן, IL.nih.govoxazin-3(4H)-one hybrid | Acetylcholinesterase | IC50 values of 25.33 and 32.00 μg/mL | Not specified |
β-Secretase 1 (BACE1) Inhibition
An extensive search of the available scientific literature did not reveal significant research on 6-Aminomethyl-4H-benzo Current time information in גולן, IL.nih.govoxazin-3-one or other benzo Current time information in גולן, IL.nih.govoxazin-3-one derivatives as direct inhibitors of β-Secretase 1 (BACE1). The development of BACE1 inhibitors has largely concentrated on other classes of chemical compounds.
Receptor Modulation and Functional Activity
Beyond enzyme inhibition, certain benzo Current time information in גולן, IL.nih.govoxazin-3-one derivatives have been identified as modulators of cell surface receptors. Specifically, novel beta(2)-agonists featuring a 5-hydroxy-4H-benzo Current time information in גולן, IL.nih.govoxazin-3-one moiety as the head group have been described. Through systematic chemical variations at the phenethylamine (B48288) residue, a potent and full agonist of the beta(2)-adrenoceptor was discovered. This compound exhibited high beta(1)/beta(2)-selectivity. Molecular modeling suggested that the high selectivity could be attributed to an interaction between the carboxylic acid group of the compound and a lysine (B10760008) residue (K305) of the beta(2)-receptor.
Table 4: Receptor Modulation by Benzo Current time information in גולן, IL.nih.govoxazin-3-one Derivatives
| Compound Class | Target Receptor | Activity | Key Structural Feature |
| 5-hydroxy-4H-benzo Current time information in גולן, IL.nih.govoxazin-3-one derivatives | Beta(2)-adrenoceptor | Potent, full agonist | 5-hydroxy-4H-benzo Current time information in גולן, IL.nih.govoxazin-3-one head group |
β-Adrenoceptor Agonism (e.g., β2-Adrenoceptors)
Derivatives of benzo nih.govresearchgate.netoxazin-3-one have been identified as potent and selective agonists for β2-adrenoceptors, which are crucial targets in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.netacs.org Research has focused on modifying the benzoxazinone headgroup and associated side chains to optimize potency and selectivity over β1-adrenoceptors, thereby minimizing potential cardiovascular side effects.
Systematic chemical variations of compounds with a 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one headgroup led to the discovery of highly potent agonists. nih.govdocumentsdelivered.com For instance, compound 6m was identified as a potent, full agonist of the β2-adrenoceptor with high selectivity over the β1-adrenoceptor. nih.gov In a preclinical in vivo model, this compound demonstrated a complete and sustained reversal of acetylcholine-induced bronchoconstriction. nih.gov
Further structure-based design efforts led to the discovery of a novel class of β2-agonists featuring the 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one scaffold. acs.org Within this series, compound A19 emerged as a particularly potent partial β2-agonist. acs.org Another compound, A2 , exhibited a remarkable 1000-fold higher activity against the β2-adrenoceptor compared to the β1-adrenoceptor. acs.org These findings underscore that the 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one moiety is a favorable headgroup for developing selective β2-agonists. acs.org
| Compound | Description | Potency (EC50) | Selectivity (β2 vs β1) | Source |
|---|---|---|---|---|
| 6m | Potent, full β2-agonist | Not specified | High | nih.gov |
| A19 | Partial β2-agonist | 3.7 pM | Not specified | acs.org |
| A2 | Potent β2-agonist | Not specified | >1000-fold | acs.org |
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism (e.g., Mode-Selective Antagonists)
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a key integrator of pain and heat sensations. While TRPV1 antagonists are promising analgesics, their clinical development has been hampered by side effects such as hyperthermia. nih.gov This has driven the search for "mode-selective" antagonists, which can block channel activation by one type of stimulus (e.g., capsaicin) while having less effect on another (e.g., protons or heat), potentially avoiding the adverse thermal effects. nih.govnih.gov
A series of N-(1,4-Benzoxazin-3-one) urea (B33335) analogs have been investigated as potential mode-selective TRPV1 antagonists. nih.gov Through systematic optimization of a high-affinity lead compound, researchers developed antagonists with significant mode selectivity. nih.gov Notably, antagonist 36 displayed potent, capsaicin-selective antagonism with an IC50 value of 2.31 nM for blocking capsaicin (B1668287) activation. nih.gov In contrast, it only achieved 47.5% inhibition of proton-induced activation at a much higher concentration of 3 µM, demonstrating a greater than 1000-fold selectivity. nih.gov This development represents a promising step toward creating clinical TRPV1 antagonists with an improved side-effect profile. nih.gov
| Compound | Target | Activity Metric | Value | Selectivity Profile | Source |
|---|---|---|---|---|---|
| Antagonist 36 | TRPV1 | IC50 (Capsaicin activation) | 2.31 nM | >1000-fold selective for capsaicin over proton activation | nih.gov |
| % Inhibition (Proton activation @ 3 µM) | 47.5% |
GABA Receptor Modulation (e.g., Etifoxine)
Certain benzoxazine (B1645224) derivatives modulate the GABAergic system, a primary target for anxiolytic drugs. A key example is Etifoxine (B195894) , a non-benzodiazepine anxiolytic belonging to the benzoxazine class. ontosight.ainih.gov Its mechanism of action is distinct from classical benzodiazepines and is characterized by a dual action on GABAergic transmission. nih.govnih.gov
Firstly, etifoxine directly potentiates the function of the GABA-A receptor by binding to a site different from the benzodiazepine (B76468) binding site. nih.gov Specifically, it is thought to bind to the β2 or β3 subunits of the GABA-A receptor complex. nih.govnih.gov This direct allosteric modulation enhances the inhibitory effects of GABA. mdpi.com
Secondly, etifoxine indirectly modulates GABA-A receptors by stimulating the synthesis of neurosteroids. researchgate.netnih.gov This is achieved through its interaction with the 18 kDa translocator protein (TSPO) located on the outer mitochondrial membrane. nih.govmdpi.com This binding facilitates the production of neurosteroids like allopregnanolone, which are themselves powerful positive allosteric modulators of the GABA-A receptor. researchgate.netnih.gov This dual mechanism contributes to its anxiolytic effects while potentially causing fewer of the adverse effects associated with benzodiazepines. nih.gov
Antimicrobial Efficacy
The benzo nih.govresearchgate.netoxazin-3-one scaffold has proven to be a valuable template for the development of new antimicrobial agents. nih.govwur.nl Synthetic derivatives, in particular, have shown promising activity against a range of bacterial and fungal pathogens. nih.govwur.nl
Derivatives of benzo nih.govresearchgate.netoxazin-3-one have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized 2,3-substituted nih.govnih.govbenzooxazin-4-one derivatives were tested against several bacterial strains. Compound 2d showed excellent activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacteria Staphylococcus aureus and Streptococcus spp. Similarly, compound 2c displayed strong bioactivity against the tested Gram-negative and Gram-positive species.
Other research has shown that 1,4-benzoxazin-3-one derivatives containing propanolamine (B44665) groups exhibit good antibacterial activity against various plant bacterial pathogens. researchgate.net Quantitative structure-activity relationship (QSAR) models have been developed to better understand the structural requirements for activity against different bacterial types and to guide the design of more potent compounds. nih.govwur.nl
| Compound | Bacterial Strain | Activity Level | Source |
|---|---|---|---|
| 2d | Escherichia coli (Gram-negative) | Excellent | |
| Pseudomonas aeruginosa (Gram-negative) | Excellent | ||
| Staphylococcus aureus (Gram-positive) | Excellent | ||
| Streptococcus spp. (Gram-positive) | Excellent | ||
| 2c | Gram-negative strains | Excellent | |
| Gram-positive strains | Excellent |
A number of benzo nih.govresearchgate.netoxazin-3-one derivatives have been synthesized and evaluated for their antifungal properties, particularly against phytopathogenic fungi that cause significant crop damage. nih.govnih.gov A series of derivatives containing an acylhydrazone moiety showed moderate to good in vitro activity against several fungal species. nih.govfrontiersin.org
Several compounds from this series demonstrated efficacy comparable or superior to commercial fungicides. nih.govnih.gov For example, compounds 5L and 5o showed notable inhibition against Gibberella zeae, with EC50 values of 20.06 µg/mL and 23.17 µg/mL, respectively, which were more potent than the fungicide hymexazol (B17089) (EC50 of 40.51 µg/mL). nih.gov Furthermore, compound 5r was highly effective against Phytophthora infestans (EC50 = 15.37 µg/mL), outperforming both hymexazol and carbendazim. nih.gov
| Compound | Fungal Species | EC50 (µg/mL) | Comparison Drug (EC50 in µg/mL) | Source |
|---|---|---|---|---|
| 5L | Gibberella zeae | 20.06 | Hymexazol (40.51) | nih.gov |
| 5o | Gibberella zeae | 23.17 | Hymexazol (40.51) | nih.gov |
| 5q | Pellicularia sasakii | 26.66 | Hymexazol (32.77) | nih.gov |
| 5r | Phytophthora infestans | 15.37 | Hymexazol (18.35), Carbendazim (34.41) | nih.gov |
| 5p | Capsicum wilt | 26.76 | Hymexazol (>50) | nih.gov |
Mechanistic Insights into Biological Actions
Understanding the molecular mechanisms by which benzo nih.govresearchgate.netoxazin-3-one derivatives exert their effects is crucial for rational drug design. Molecular modeling and docking studies have provided valuable insights into their interactions with biological targets.
β2-Adrenoceptor Agonism: The high potency and selectivity of β2-agonists from this class are rooted in specific molecular interactions. Modeling studies revealed that the 5-hydroxy-4H-benzo nih.govresearchgate.netoxazin-3-one headgroup of agonist A1 forms hydrogen bonds with serine residues (Ser203 and Ser207) in the β2-adrenoceptor's binding pocket. acs.org For compound 6m , modeling suggested a key interaction between its carboxylic acid group and a lysine residue (K305) of the receptor, which may explain its high selectivity. nih.gov
TRPV1 Antagonism: The mode-selective action of antagonist 36 has also been explored through molecular modeling. nih.gov Its stable binding is thought to be maintained by two π-π stacking interactions with tyrosine (Tyr511) and phenylalanine (Phe591) residues, and a hydrogen bond with a threonine (Thr550) residue in the TRPV1 channel. nih.gov
GABA Receptor Modulation: The mechanism of Etifoxine is well-characterized, involving a dual action. It directly binds to the β2/β3 subunits of the GABA-A receptor and indirectly stimulates neurosteroid synthesis by binding to the TSPO on mitochondria, both of which enhance GABAergic inhibition. researchgate.netnih.gov
Antimicrobial Activity: The mechanism of antimicrobial action is believed to be multifaceted. nih.govwur.nl In silico docking studies of antibacterial benzooxazinone derivatives identified potential protein targets. The studies suggested that these compounds could bind effectively within the active sites of key bacterial enzymes, such as dihydrofolate reductase from S. aureus and undecaprenyl diphosphate (B83284) synthase from E. coli, indicating that inhibition of these enzymes may contribute to their antibacterial effect. The general chemical reactivity of the benzoxazinone core, which can form electrophilic intermediates, may also play a role in its broad biological activities by allowing it to react with nucleophilic residues in various biological macromolecules. scielo.br
Identification of Molecular Targets and Binding Sites
Research into the pharmacological profile of benzo nih.govebi.ac.ukoxazin-3-one derivatives indicates that their primary molecular target is the β2-adrenoceptor , a member of the G-protein coupled receptor family. nih.govresearchgate.net While direct studies on 6-Aminomethyl-4H-benzo nih.govebi.ac.ukoxazin-3-one are limited, extensive research on its 5-hydroxy and 6-hydroxy analogues has identified these compounds as potent β2-adrenoceptor agonists. nih.govresearchgate.net These findings strongly suggest that the β2-adrenoceptor is the principal molecular target for this class of compounds.
The user-provided reference to MRS PDB ID 1PG2 pertains to the crystal structure of Methionyl-tRNA synthetase from Escherichia coli. ebi.ac.ukrcsb.org This enzyme is involved in protein biosynthesis and is not the identified target for the pharmacological effects of benzo nih.govebi.ac.ukoxazin-3-one derivatives discussed in the available literature. The relevant target for the agonist activity of these compounds is the β2-adrenoceptor.
Analysis of Hydrogen Bonding and Hydrophobic Interactions at the Active Site
The binding of benzo nih.govebi.ac.ukoxazin-3-one derivatives to the active site of the β2-adrenoceptor involves specific molecular interactions that are crucial for their agonist activity. Molecular modeling studies of a potent 5-hydroxy-4H-benzo nih.govebi.ac.ukoxazin-3-one derivative have provided insights into these interactions. nih.gov A key interaction identified is a hydrogen bond between the carboxylic acid group of the ligand and a lysine residue (K305) within the binding pocket of the β2-receptor. nih.gov This interaction is considered a putative explanation for the high selectivity of these compounds. nih.gov
While the specific interactions of 6-Aminomethyl-4H-benzo nih.govebi.ac.ukoxazin-3-one have not been detailed, the data from its analogues suggest that the oxazinone core and its substituents form a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the transmembrane helices of the receptor, stabilizing the active conformation.
Elucidation of Enzyme Kinetics and Inhibition Types (e.g., ATP-competitive Mechanism)
The primary mechanism of action for the studied benzo nih.govebi.ac.ukoxazin-3-one derivatives at the β2-adrenoceptor is agonism , not enzyme inhibition. nih.govresearchgate.net As agonists, these compounds bind to the receptor and stabilize its active conformation, initiating a downstream signaling cascade. The concept of an ATP-competitive mechanism is typically associated with enzyme inhibitors, particularly kinases, and is not the relevant framework for describing the activity of these β2-adrenoceptor agonists.
The activation of the β2-adrenoceptor by an agonist leads to the coupling of a stimulatory G-protein (Gs). wikipedia.org This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.orgyoutube.com The increase in intracellular cAMP levels leads to the activation of protein kinase A and a decrease in intracellular calcium concentrations, ultimately resulting in smooth muscle relaxation, which is the physiological basis for their use in conditions like asthma and COPD. wikipedia.orgyoutube.com
Studies on various β2-adrenoceptor agonists have shown that the kinetics of this signaling process can vary between different ligands, with differences observed in the rate of response initiation and the time to reach a maximal response. nih.gov The benzo nih.govebi.ac.ukoxazin-3-one derivatives have been characterized as potent, full agonists of the β2-adrenoceptor. nih.gov
Selectivity Profiling against Off-Targets (e.g., β2/β1-Selectivity)
A critical aspect of the pharmacological profile of β2-adrenoceptor agonists is their selectivity for the β2 subtype over other adrenergic receptors, particularly the β1-adrenoceptor, which is predominantly found in the heart. High β2/β1-selectivity is desirable to minimize cardiovascular side effects.
Derivatives of 6-Aminomethyl-4H-benzo nih.govebi.ac.ukoxazin-3-one have demonstrated a high degree of selectivity for the β2-adrenoceptor over the β1-adrenoceptor. nih.govresearchgate.net For instance, a 5-hydroxy-4H-benzo nih.govebi.ac.ukoxazin-3-one derivative was identified as a potent and full agonist of the β2-adrenoceptor with high β1/β2-selectivity. nih.gov Similarly, a 6-hydroxy-4H-benzo nih.govebi.ac.ukoxazin-3-one derivative was also found to be a potent agonist of the human β2-adrenoceptor with high β1/β2-selectivity. researchgate.net This selectivity is a key feature that contributes to the therapeutic potential of this class of compounds. The selectivity can be attributed to both the affinity of the ligand for the receptor and its intrinsic efficacy at the receptor subtype. researchgate.netnih.gov
Data Tables
Table 1: Summary of Biological Activity of Benzo nih.govebi.ac.ukoxazin-3-one Derivatives
| Compound Class | Molecular Target | Mechanism of Action | Key Interaction | Selectivity |
| 5-hydroxy-4H-benzo nih.govebi.ac.ukoxazin-3-one derivatives | β2-adrenoceptor | Full Agonist | Hydrogen bond with Lysine (K305) | High β2/β1 |
| 6-hydroxy-4H-benzo nih.govebi.ac.ukoxazin-3-one derivatives | β2-adrenoceptor | Potent Agonist | Not specified | High β2/β1 |
Medicinal Chemistry Applications and Derivatization Strategies of the Benzo 1 2 Oxazin 3 One Scaffold
Benzonih.govnus.edu.sgoxazin-3-one as a Privileged Scaffold in Drug Discovery and Development
The benzo nih.govnus.edu.sgoxazin-3-one nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds targeting a wide array of physiological targets. benthamscience.comresearchgate.netnih.gov This structural motif serves as a versatile and robust framework for the development of novel therapeutic agents. nih.gov Its prevalence in successful drug candidates stems from its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation, facilitating specific interactions with biological macromolecules. researchgate.net
Compounds bearing the benzoxazinone (B8607429) moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-tuberculosis, antioxidant, and anticancer properties. benthamscience.comnih.gov The structural versatility of the scaffold allows for modifications at multiple positions, enabling medicinal chemists to fine-tune the biological activity and pharmacokinetic profiles of the resulting derivatives. nih.gov
Specific examples highlighting the privileged nature of this scaffold include the development of potent inhibitors for critical enzyme families. A series of 4,6-disubstituted-4H-benzo nih.govnus.edu.sgoxazin-3-ones has led to the identification of single-digit nanomolar inhibitors of PI3Kγ (Phosphoinositide 3-kinase gamma), an enzyme implicated in inflammatory diseases. nih.govresearchgate.net Furthermore, derivatives of this core have been designed and synthesized as inhibitors of tyrosine kinases such as KDR and ABL, which are key targets in oncology. nih.gov In a different therapeutic area, novel β2-adrenoceptor agonists have been developed using a 5-hydroxy-4H-benzo nih.govnus.edu.sgoxazin-3-one moiety as the key recognition element for the receptor. nih.govresearchgate.net
Table 1: Biological Activities Associated with the Benzo nih.govnus.edu.sgoxazin-3-one Scaffold
| Therapeutic Area | Biological Target/Activity | Reference |
|---|---|---|
| Oncology | PI3Kγ Inhibition | nih.govresearchgate.net |
| Oncology | Tyrosine Kinase (KDR, ABL) Inhibition | nih.gov |
| Inflammatory Disease | β2-Adrenoceptor Agonism | nih.govresearchgate.net |
| Infectious Disease | Antimicrobial, Antifungal, Antitubercular | benthamscience.comnih.gov |
| General Health | Anti-inflammatory, Antioxidant | benthamscience.comnih.gov |
Scaffold Hopping and Bioisosteric Replacement Strategies for 6-Aminomethyl-4H-benzonih.govnus.edu.sgoxazin-3-one Analogues
Scaffold hopping is a prominent strategy in medicinal chemistry aimed at discovering structurally novel compounds by modifying the central core of a known active molecule while retaining its biological activity. nih.govbhsai.org This approach is valuable for identifying new chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. bhsai.orgresearchgate.net For a molecule like 6-Aminomethyl-4H-benzo nih.govnus.edu.sgoxazin-3-one, scaffold hopping could involve replacing the entire benzo nih.govnus.edu.sgoxazin-3-one core with other bicyclic systems that maintain a similar spatial arrangement of key functional groups.
Bioisosteric replacement, a related concept, involves the substitution of an atom or a group of atoms with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar biological properties to the parent compound. cambridgemedchemconsulting.com This can be applied to both the core scaffold and its substituents.
Potential scaffold hops for the benzo nih.govnus.edu.sgoxazin-3-one core include:
Quinoxalinones: Replacing the O-C(O) fragment with an N-C(O) group would yield a quinoxalinone core, which is another well-established privileged scaffold.
Benzisoxazoles: While structurally different, benzisoxazoles are also considered privileged scaffolds and could be explored as replacements, potentially mimicking some of the electronic features of the original core. nih.gov
For the 6-aminomethyl side chain, various bioisosteric replacements can be considered to modulate properties like basicity, lipophilicity, and metabolic stability.
Table 2: Potential Bioisosteric Replacements for the Aminomethyl Group
| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |
|---|---|---|---|
| -CH₂NH₂ (Aminomethyl) | -CH₂OH (Hydroxymethyl) | Modifies basicity, introduces H-bond donor/acceptor character. | cambridgemedchemconsulting.com |
| -CH₂F (Fluoromethyl) | Reduces basicity, alters polarity. | cambridgemedchemconsulting.com | |
| -NHCH₃ (Methylamino) | Increases basicity and lipophilicity. | ||
| -CF₃ (Trifluoromethyl) | Acts as a metabolically stable lipophilic group. | cambridgemedchemconsulting.com | |
| Oxetane | Can serve as a bioisostere for a tert-butyl group, improving solubility. | cambridgemedchemconsulting.com |
Rational Design of Targeted Libraries and Combinatorial Synthesis Based on Benzonih.govnus.edu.sgoxazin-3-one Core
The benzo nih.govnus.edu.sgoxazin-3-one scaffold is well-suited for the construction of targeted chemical libraries due to its synthetic tractability and the presence of multiple points for diversification. Both solid-phase and solution-phase combinatorial techniques have been successfully employed to generate diverse collections of these compounds for high-throughput screening. nus.edu.sgnih.govacs.org
A key strategy involves the rational design of these libraries to target specific protein families. For instance, a novel 1,4-benzoxazin-3-one chemical library was designed and synthesized with the aim of discovering inhibitors against the tyrosine kinases KDR and ABL. nih.gov This approach allows for the focused exploration of chemical space around a privileged core to identify potent and selective modulators of disease-relevant targets. nih.gov The synthesis can be streamlined using resin-based reagents, enabling the facile purification of products. nih.gov
Another example of rational design is the investigation of 4,6-disubstituted-4H-benzo nih.govnus.edu.sgoxazin-3-ones as inhibitors of PI3Kγ. nih.gov By systematically modifying substituents at the N-4 and C-6 positions, researchers were able to establish structure-activity relationships and identify compounds with high potency and cellular activity. nih.gov
The solid-phase combinatorial synthesis of 1,4-benzoxazin-3(4H)-one derivatives has also been reported. nus.edu.sg This methodology allows for the efficient generation of a large number of analogs by immobilizing a common intermediate on a solid support and subsequently treating it with a variety of building blocks. nus.edu.sg
Table 3: Examples of Benzo nih.govnus.edu.sgoxazin-3-one-Based Libraries
| Library Type | Synthesis Method | Target | Reference |
|---|---|---|---|
| 1,4-Benzoxazin-3-one derivatives | Solution-phase synthesis using TFP resin | Tyrosine kinases (KDR, ABL) | nih.gov |
| 4,6-Disubstituted-4H-benzo nih.govnus.edu.sgoxazin-3-ones | Solution-phase synthesis | PI3Kγ | nih.gov |
| Benzo nih.govnus.edu.sgoxazin-3-one-based tricycles | Parallel solution-phase reactions | General screening | nih.govacs.org |
| 1,4-Benzoxazin-3(4H)-one derivatives | Solid-phase synthesis | General screening | nus.edu.sg |
Advanced Derivatization Techniques
Direct C-H activation is a powerful and atom-economical strategy for the functionalization of heterocyclic scaffolds, avoiding the need for pre-functionalized substrates. nih.govmdpi.com In the context of benzoxazinones, the benzo[d] nih.govresearchgate.netoxazin-4-one isomer has been identified as an excellent platform for N-directed C-H functionalization. nih.govresearchgate.netmdpi.com The endocyclic nitrogen atom of the 1,3-benzoxazin-4-one core can act as an efficient native directing group in transition-metal-catalyzed reactions, guiding functionalization to the ortho-position of an N-aryl substituent or other proximal C-H bonds. nih.govmdpi.com
This strategy has been employed for a variety of transformations, including:
Ortho-halogenation, acetoxylation, and hydroxylation: The nitrogen atom directs the regioselective introduction of these functional groups. nih.gov
C-C and C-Hetero Bond Formation: The directing group facilitates the construction of new carbon-carbon and carbon-heteroatom bonds through coupling reactions. researchgate.net
Annulation Reactions: Cp*Co(III)-catalyzed C–H activation and [3 + 3] annulation between sulfoxonium ylides and dioxazolones have been developed for the direct synthesis of benzoxazinones. researchgate.netacs.org
These methods, while demonstrated on the benzo nih.govresearchgate.netoxazin-4-one isomer, provide a conceptual framework for developing similar C-H functionalization strategies for the benzo nih.govnus.edu.sgoxazin-3-one scaffold, potentially utilizing either the ring nitrogen or a suitably positioned substituent as the directing group.
Introducing stereocenters into the benzo nih.govnus.edu.sgoxazin-3-one scaffold is crucial for creating molecules with specific three-dimensional shapes capable of selective interactions with chiral biological targets like enzymes and receptors. Several strategies have been developed for the stereoselective functionalization of this core.
An efficient, one-pot convergent protocol has been developed for the synthesis of tricyclic fused benzoxazinyl-oxazolidinones, specifically benzo[b]oxazolo[3,4-d] nih.govnus.edu.sgoxazin-1-ones. nih.govnih.gov This method proceeds through a Mitsunobu reaction and a sequential cyclization, where the stereochemistry is controlled by a chiral starting material, delivering the final products in good yields and with high enantiomeric excess. nih.govnih.gov This approach has been successfully applied to generate key intermediates for drug candidates. nih.gov
Another example involves the solid-phase synthesis of linear precursors that are subsequently cleaved and cyclized to form tetrahydro-6H-benzo[e] nih.govnus.edu.sgoxazino[4,3-a] nih.govnus.edu.sgdiazepine-6,12-diones. datapdf.com A key step in this sequence is a stereoselective reduction with triethylsilane, which leads to the target compounds with full retention of configuration at the newly formed stereocenter. datapdf.com These advanced methods demonstrate the feasibility of constructing complex, stereochemically defined molecules based on the benzoxazinone core, significantly expanding its utility in drug discovery.
Emerging Research Avenues and Future Perspectives for 6 Aminomethyl 4h Benzo 1 2 Oxazin 3 One Research
Development of Novel and Efficient Synthetic Methodologies for Benzosemanticscholar.orgresearchgate.netoxazin-3-one Analogues
The creation of diverse libraries of 6-Aminomethyl-4H-benzo semanticscholar.orgresearchgate.netoxazin-3-one analogues hinges on the development of innovative and efficient synthesis strategies. Traditional methods for creating benzoxazinones often face challenges such as low yields, harsh reaction conditions, and lengthy processes. semanticscholar.org Modern synthetic chemistry is addressing these issues by exploring novel catalytic systems and reaction pathways.
Recent advancements include:
Copper-Catalyzed Cascade Reactions: An efficient, ligand-free copper-catalyzed cascade reaction has been developed for synthesizing a wide range of 2H-1,4-benzoxazin-3-(4H)-ones from substituted chloroacetamides and 2-halophenols. organic-chemistry.org
Microwave-Assisted Synthesis: A one-pot method for producing 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines uses microwave heating to accelerate the reaction, starting from commercially available 2-aminophenols. organic-chemistry.org
Smiles Rearrangement: A novel and effective synthesis of substituted 1,4-benzoxazinones has been described using the Smiles rearrangement, which involves treating N-substituted 2-chloroacetamide (B119443) with substituted 2-chlorophenols and cesium carbonate. semanticscholar.orgresearchgate.net
Cascade [4+2] Cyclization: A Y(OTf)3-catalyzed cascade formal [4+2] cyclization approach has been developed for creating 1,4-benzoxazine scaffolds from benzoxazoles and propargyl alcohols. rsc.org
These methodologies offer significant improvements over older techniques by providing better yields, reducing reaction times, and allowing for the use of milder conditions. semanticscholar.org The table below summarizes some of these modern synthetic approaches.
| Method | Starting Materials | Key Features | Reference |
| Copper-Catalyzed Cascade Reaction | Substituted chloroacetamides, 2-halophenols | Ligand-free, broad substrate scope | organic-chemistry.org |
| Microwave-Assisted Synthesis | 2-aminophenols, 2-bromoalkanoates | One-pot, regioselective, rapid | organic-chemistry.org |
| Smiles Rearrangement | N-substituted 2-chloroacetamide, 2-chlorophenols | Novel, effective, excellent yields | semanticscholar.orgresearchgate.net |
| Y(OTf)3-Catalyzed Cascade Reaction | Benzoxazoles, propargyl alcohols | Mild conditions, good functional group tolerance | rsc.org |
Future efforts will likely concentrate on creating stereoselective synthetic routes to produce enantiomerically pure benzoxazinone (B8607429) analogues, which is critical for enhancing therapeutic efficacy and reducing off-target effects. The development of environmentally friendly, atom-economical reactions will also be a key area of focus. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.commdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent through traditional methods, thereby streamlining the design of novel molecules with desired biological activities. nih.govarxiv.org For the benzo semanticscholar.orgresearchgate.netoxazin-3-one scaffold, AI and ML can be applied in several key areas:
Virtual Screening: AI-powered virtual screening can rapidly analyze large chemical databases to identify compounds that are likely to interact with a specific biological target. mdpi.com This helps prioritize which analogues of 6-Aminomethyl-4H-benzo semanticscholar.orgresearchgate.netoxazin-3-one should be synthesized and tested.
De Novo Drug Design: Generative AI models can design entirely new benzoxazinone derivatives with optimized properties. These models can learn the underlying chemical patterns of known active compounds to generate novel structures with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, often built using ML algorithms, can predict the biological activity of unsynthesized compounds based on their chemical structure. nih.govnih.gov This allows researchers to focus on synthesizing the most promising candidates, saving time and resources. researchgate.netproquest.com
ADMET Prediction: AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the drug discovery process. mdpi.comunair.ac.id
By integrating AI and ML, researchers can explore a much larger chemical space and make more informed decisions, ultimately accelerating the journey from a promising scaffold to a clinically viable drug. youtube.com The use of these technologies is expected to lead to the discovery of novel benzoxazinone-based therapies with enhanced efficacy and safety profiles.
Exploration of Undiscovered Biological Activities and Targets for the Aminomethyl-Substituted Scaffold
The benzo semanticscholar.orgresearchgate.netoxazin-3-one core is a "privileged scaffold," meaning it is a structural framework capable of binding to multiple biological targets, leading to a wide range of pharmacological activities. researchgate.net While some activities are known, the full therapeutic potential of the 6-Aminomethyl-4H-benzo semanticscholar.orgresearchgate.netoxazin-3-one scaffold remains largely untapped.
Known biological activities of benzoxazinone derivatives include:
Anticancer: Some derivatives have shown the ability to suppress the growth of cancer cells. nih.gov
Herbicidal: Certain benzoxazinone compounds act as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in plants, making them effective herbicides. nih.govnih.gov
Aldose Reductase Inhibition: Dihydrobenzoxazinone derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov
β2-Adrenoceptor Agonism: Novel β2-agonists with a 5-hydroxy-4H-benzo semanticscholar.orgresearchgate.netoxazin-3-one moiety have been developed, showing potential for treating obstructive airway diseases. researchgate.netresearchgate.netnih.gov
Platelet Aggregation Inhibition: Certain 2H-benzo[b] semanticscholar.orgresearchgate.netoxazin-3(4H)-one derivatives have demonstrated the ability to inhibit platelet aggregation. unair.ac.idnih.gov
Antimicrobial: The benzoxazinone scaffold has been explored for its potential antibacterial and antifungal properties. nih.govdntb.gov.ua
The aminomethyl group at the 6-position is a key feature that can significantly influence the compound's biological activity. This functional group can act as a hydrogen bond donor and acceptor, allowing for specific interactions with biological targets. Future research should focus on screening 6-Aminomethyl-4H-benzo semanticscholar.orgresearchgate.netoxazin-3-one and its analogues against a wide range of biological targets to uncover new therapeutic applications. mdpi.comrsc.org Techniques like high-throughput screening and phenotypic screening can be employed to identify novel activities in areas such as neurodegenerative diseases, inflammatory disorders, and viral infections. mdpi.com
The table below summarizes some of the known and potential biological activities of the benzoxazinone scaffold.
| Biological Activity | Target/Mechanism | Potential Therapeutic Area | Reference |
| Anticancer | Multiple oncogenic targets | Oncology | nih.gov |
| Herbicidal | Protoporphyrinogen IX oxidase (PPO) inhibition | Agriculture | nih.govnih.gov |
| Antidiabetic | Aldose reductase inhibition | Diabetic complications | nih.gov |
| Bronchodilator | β2-adrenoceptor agonism | Asthma, COPD | researchgate.netresearchgate.netnih.gov |
| Antiplatelet | Inhibition of platelet aggregation | Cardiovascular disease | unair.ac.idnih.gov |
| Antimicrobial | Inhibition of microbial enzymes/cell components | Infectious diseases | nih.govdntb.gov.ua |
| Neuroprotection | (Exploratory) | Neurodegenerative diseases | nih.gov |
| Anti-inflammatory | (Exploratory) | Inflammatory disorders | nih.gov |
Advanced Computational-Experimental Integration for Mechanistic Understanding of Benzosemanticscholar.orgresearchgate.netoxazin-3-one Interactions
A deep understanding of how 6-Aminomethyl-4H-benzo semanticscholar.orgresearchgate.netoxazin-3-one and its analogues interact with their biological targets at a molecular level is crucial for rational drug design. The integration of advanced computational methods with experimental techniques provides a powerful approach to elucidate these mechanisms. nih.govspringernature.com
Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable tools in this process:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into key binding interactions. nih.govspringernature.com For example, docking studies have been used to understand how benzoxazinone derivatives bind to the active site of protoporphyrinogen IX oxidase and to explore interactions with cyclooxygenase 1 for antiplatelet activity. unair.ac.idnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of binding interactions over time and observe conformational changes in both the ligand and the protein. nih.govupm.edu.myfrontiersin.org This can reveal crucial information about the binding mechanism that is not apparent from static docking poses. nih.gov
Density Functional Theory (DFT): Quantum chemical calculations like DFT can be used to characterize the electronic structure of the synthesized compounds and help to understand their reactivity and formation mechanisms. nih.gov
Experimental techniques that complement these computational approaches include:
X-ray Crystallography: Provides a high-resolution, three-dimensional structure of the ligand-protein complex, which can be used to validate and refine computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study ligand-protein interactions in solution, providing information about binding affinity and the dynamics of the interaction.
Enzyme Kinetics and Inhibition Assays: These experiments provide quantitative data on the potency and mechanism of action of the compounds, which can be correlated with computational predictions. rsc.org
By combining these computational and experimental approaches, researchers can build a comprehensive picture of how benzoxazinone derivatives interact with their targets. nih.gov This integrated strategy allows for a continuous cycle of design, prediction, synthesis, and testing, leading to the development of more potent and selective therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing benzoxazin-3-one derivatives, and what challenges arise during multi-step synthesis?
Benzoxazin-3-one derivatives are typically synthesized via multi-step reactions involving cyclization, acylation, or substitution reactions. For example, the benzoxazine core can be functionalized through reactions with amines, amides, or electrophilic reagents under controlled conditions. Key steps often include the formation of the oxazine ring via intramolecular cyclization, followed by modifications such as alkylation or acetylation . Challenges include maintaining regioselectivity, avoiding side reactions (e.g., over-oxidation), and optimizing purification steps to achieve high yields. Solvent selection (e.g., ethanol or DMF) and temperature control are critical for minimizing byproducts .
Q. Which spectroscopic and analytical techniques are essential for characterizing benzoxazin-3-one derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural features like the oxazine ring and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups such as carbonyls (C=O) and amines (N-H). Elemental analysis and X-ray crystallography (for crystalline derivatives) are used to verify purity and three-dimensional structure, respectively .
Q. What biological activities are associated with benzoxazin-3-one analogues in current research?
Benzoxazin-3-one derivatives exhibit diverse biological activities, including antimicrobial, antifungal, and herbicidal properties. For instance, chloro-substituted derivatives have shown antifungal activity against Candida species, while amino- or hydroxymethyl-substituted variants demonstrate potential in targeting enzymes like kinases or proteases . These activities are often linked to the compound’s ability to interact with biological targets via hydrogen bonding or π-π stacking .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 6-Aminomethyl-substituted benzoxazin-3-one derivatives?
Yield optimization requires careful tuning of parameters such as pH, temperature, and catalyst loading. For example, acylation reactions involving aminomethyl groups may benefit from mild bases (e.g., triethylamine) to prevent decomposition. Solvent polarity adjustments (e.g., switching from DMF to THF) can enhance regioselectivity during cyclization. Kinetic studies using HPLC or TLC monitoring are recommended to identify rate-limiting steps and adjust reagent stoichiometry accordingly .
Q. What strategies resolve contradictions in biological activity data among structurally similar benzoxazin-3-one derivatives?
Discrepancies in activity data often stem from subtle structural variations (e.g., substituent position or stereochemistry) or assay conditions (e.g., pH, cell line specificity). Comparative studies using isogenic cell lines or standardized protocols (e.g., CLSI guidelines for antimicrobial testing) can isolate structural determinants of activity. For example, replacing a hydroxymethyl group with an ethyl substituent may alter lipophilicity, affecting membrane permeability . Computational modeling (e.g., molecular docking) further clarifies structure-activity relationships (SAR) .
Q. How do electronic and steric effects of substituents influence the reactivity of the benzoxazin-3-one core in medicinal chemistry applications?
Electron-withdrawing groups (e.g., Cl, NO₂) at the 6- or 8-positions increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. Conversely, bulky substituents (e.g., benzyloxy groups) may sterically hinder binding but improve metabolic stability. For example, 7-hydroxymethyl derivatives exhibit higher solubility and bioavailability compared to ethyl-substituted analogues, making them preferable for in vivo studies .
Methodological Considerations
-
Synthetic Protocol Example :
A typical synthesis involves:
(i) Cyclization of 2-aminophenol derivatives with ketones or aldehydes to form the oxazine ring.
(ii) Functionalization via nucleophilic substitution (e.g., introducing aminomethyl groups using Boc-protected amines).
(iii) Deprotection and purification via column chromatography . -
Data Analysis Workflow :
Conflicting bioactivity results should be addressed by:
(i) Re-evaluating compound purity via HPLC.
(ii) Repeating assays with controlled variables (e.g., oxygen levels for redox-sensitive compounds).
(iii) Cross-validating with orthogonal assays (e.g., enzymatic vs. cell-based) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
